N-Hydroxymaleimide
描述
Structure
3D Structure
属性
IUPAC Name |
1-hydroxypyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXKULRFRATXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197434 | |
| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4814-74-8 | |
| Record name | N-Hydroxymaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4814-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004814748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Hydroxymaleimide: A Technical Guide for Researchers
CAS Number: 4814-74-8
N-Hydroxymaleimide (NHM) is a versatile organic compound that plays a crucial role in various scientific disciplines, particularly in the realms of bioconjugation, polymer chemistry, and drug development.[1] Its unique chemical structure, featuring a reactive maleimide (B117702) group and an N-hydroxy functionality, allows for specific and efficient covalent bond formation, making it an invaluable tool for researchers and scientists. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.
Core Properties of this compound
This compound is a white to off-white crystalline powder with a molecular weight of 113.07 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4814-74-8 | [1][2][3] |
| Molecular Formula | C4H3NO3 | [1][3] |
| Molecular Weight | 113.07 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 130 - 133 °C (decomposes) | [1][4] |
| Solubility | Sparingly soluble in water. | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride. The following protocol provides a general procedure for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic anhydride
-
Hydroxylamine hydrochloride
-
Anhydrous ether
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
Formation of Maleanilic Acid Intermediate: Dissolve maleic anhydride in anhydrous ether. To this solution, add a solution of hydroxylamine hydrochloride in ether dropwise with stirring. A thick suspension will form. Continue stirring at room temperature for 1 hour. Cool the mixture in an ice bath and collect the resulting cream-colored powder by suction filtration. This intermediate product can be used in the next step without further purification.
-
Cyclization to this compound: In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate. Add the intermediate product from the previous step to this mixture. Heat the suspension on a steam bath with swirling for approximately 30 minutes until the solid dissolves.
-
Precipitation and Purification: Cool the reaction mixture to near room temperature in a cold water bath. Pour the cooled solution into ice water to precipitate the this compound. Collect the precipitate by suction filtration and wash it thoroughly with ice-cold water, followed by a wash with petroleum ether. The crude product can be further purified by recrystallization from a suitable solvent such as cyclohexane (B81311) to yield canary-yellow needles.
Applications in Bioconjugation
The maleimide group of this compound exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specific reaction forms a stable thioether bond, making this compound and its derivatives excellent reagents for bioconjugation.
Thiol-Maleimide Reaction Mechanism
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This reaction is most efficient at a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine (B10760008) residues.
Experimental Protocol: Antibody Labeling with a Maleimide-Functionalized Dye
This protocol outlines a general procedure for labeling an antibody with a fluorescent dye containing a maleimide group.
Materials:
-
Antibody solution (e.g., IgG)
-
Maleimide-activated fluorescent dye
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer.
-
Drug-Linker Preparation: Dissolve the maleimide-activated dye in a compatible solvent like DMSO to a known concentration.
-
Conjugation Reaction: Add the dissolved maleimide-dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Purify the antibody-dye conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column.
-
Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL), which is the average number of dye molecules per antibody.
Applications in Polymer Chemistry
This compound is a valuable monomer and intermediate in the synthesis of functional polymers.[1] Its incorporation into polymer chains can introduce reactive sites for subsequent modification or crosslinking, enhancing properties such as thermal stability and mechanical strength.[1] For instance, copolymers of this compound and styrene (B11656) can be prepared and find use in various material applications.
Conclusion
This compound is a cornerstone reagent for chemical biologists, medicinal chemists, and material scientists. Its well-defined reactivity, particularly the selective reaction of its maleimide group with thiols, provides a robust and reliable method for the covalent modification of biomolecules and the synthesis of advanced polymeric materials. The experimental protocols and fundamental principles outlined in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their work.
References
- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxymaleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of N-Hydroxymaleimide, a pivotal reagent in bioconjugation and materials science. Detailed experimental protocols, tabulated analytical data, and workflow visualizations are presented to facilitate its practical application in research and development.
Introduction
This compound (NHM) is a reactive chemical compound featuring a maleimide (B117702) ring functionalized with a hydroxyl group on the nitrogen atom. This unique structure imparts valuable properties, making it a significant building block in organic synthesis. The maleimide group is an excellent Michael acceptor, enabling covalent bond formation with thiols, a reaction widely exploited in bioconjugation for labeling proteins and other biomolecules. The N-hydroxy moiety can be further functionalized, expanding its utility in the development of novel polymers and therapeutic agents. This compound is particularly noted for its role in creating targeted drug delivery systems and enhancing the thermal stability and mechanical strength of polymers.
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from readily available precursors: maleic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride. The reaction proceeds through the formation of an intermediate, N-hydroxymaleamic acid, which is subsequently cyclized to yield the final product.
Synthesis Pathway
The synthesis pathway can be visualized as a two-step process: nucleophilic acyl substitution to form the amic acid intermediate, followed by a dehydration-cyclization reaction.
Caption: Synthesis of this compound from Maleic Anhydride.
Experimental Protocol
This protocol details the synthesis of this compound from maleic anhydride and hydroxylamine hydrochloride.
Materials:
-
Maleic Anhydride
-
Hydroxylamine Hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Anhydride
-
Sodium Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
Procedure:
Step 1: Formation of N-Hydroxymaleamic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in anhydrous THF (approximately 10 volumes).
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.05 eq) and triethylamine (1.1 eq) in THF. The triethylamine is added to generate the free hydroxylamine base in situ.
-
Cool the maleic anhydride solution to 0 °C in an ice bath.
-
Slowly add the hydroxylamine/triethylamine solution to the cooled maleic anhydride solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of the N-hydroxymaleamic acid intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure using a rotary evaporator to yield the crude N-hydroxymaleamic acid, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude N-hydroxymaleamic acid, add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate (0.1 eq).
-
Heat the mixture to 50-60 °C and stir for 1-2 hours. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white crystalline solid.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₃NO₃ | |
| Molecular Weight | 113.07 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 130 - 133 °C (decomposes) | |
| CAS Number | 4814-74-8 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is characterized by a singlet for the two equivalent vinyl protons and a broad singlet for the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | Singlet | 2H | -CH=CH- |
| ~10.0 (variable) | Broad Singlet | 1H | N-OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show two distinct signals for the carbonyl carbons and the vinyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~135 | -CH=CH- |
FTIR (Fourier-Transform Infrared Spectroscopy)
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 (broad) | O-H stretch |
| ~1700 (strong) | C=O stretch (imide) |
| ~1600 | C=C stretch |
| ~1000 | N-O stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| m/z | Assignment |
| 113.02 | [M]⁺ (Molecular Ion) |
| 114.03 | [M+H]⁺ (in ESI-MS) |
Applications in Bioconjugation
A primary application of this compound and its derivatives is in bioconjugation, particularly for the labeling of proteins and other biomolecules. The maleimide group reacts specifically and efficiently with the thiol group of cysteine residues under mild conditions to form a stable thioether bond.
Maleimide-Thiol Conjugation Workflow
The following diagram illustrates the typical workflow for labeling a protein with a maleimide-functionalized molecule.
Caption: Workflow for Protein Labeling via Maleimide-Thiol Conjugation.
This reaction is highly specific for thiols at a pH range of 6.5-7.5, which is advantageous for working with sensitive biological samples. The stability of the resulting thioether linkage makes maleimide chemistry a robust method for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. Store the compound at room temperature under an inert atmosphere to prevent degradation.
Conclusion
This compound is a versatile and valuable compound for researchers in chemistry, biology, and medicine. Its straightforward synthesis and the specific reactivity of the maleimide group make it an essential tool for a wide range of applications, from fundamental protein studies to the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to enable the effective synthesis and utilization of this compound in the laboratory.
N-Hydroxymaleimide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: N-Hydroxymaleimide (NHM) is a versatile reagent increasingly utilized in bioconjugation, polymer chemistry, and drug development. Its unique reactivity, particularly towards thiol groups, makes it a valuable tool for creating stable linkages in various applications. However, a thorough understanding of its solubility and stability is paramount for its effective and reliable use in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and a visualization of its key reaction pathway.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃NO₃ | [1][2] |
| Molecular Weight | 113.07 g/mol | [1][2] |
| Appearance | White to off-white or yellow-brown crystalline powder | [2][3] |
| Melting Point | 148 - 151 °C (decomposes) | [3] |
| CAS Number | 4814-74-8 | [1][2] |
Solubility of this compound
Aqueous Solubility: this compound is reported to be "very soluble" in water[3]. This high aqueous solubility is advantageous for bioconjugation reactions performed in aqueous buffer systems.
Solubility in Organic Solvents: While specific data for this compound is limited, the solubility of related N-hydroxy compounds, such as N-hydroxyphthalimide and N-hydroxysuccinimide, can offer insights.
-
N-Hydroxyphthalimide is soluble in organic solvents like acetic acid, ethyl acetate, and acetonitrile[4].
-
N-Hydroxysuccinimide is soluble in water (50 mg/ml), DMSO (100 mM), methanol, and acetone (B3395972) (50 mg/ml), and is also soluble in DMF[5].
Based on this, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as in some polar protic solvents like ethanol (B145695) and methanol. For nonpolar solvents, solubility is expected to be limited.
Table of Expected Qualitative Solubility of this compound:
| Solvent | Expected Solubility | Rationale/Supporting Data |
| Water | Very Soluble | Direct qualitative data available[3]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | High solubility of structurally similar N-hydroxysuccinimide[5]. |
| Dimethylformamide (DMF) | Soluble | High solubility of structurally similar N-hydroxysuccinimide[5]. |
| Methanol | Soluble | Good solubility of structurally similar N-hydroxysuccinimide[5]. |
| Ethanol | Soluble | Good solubility of structurally similar N-hydroxysuccinimide. |
| Acetone | Soluble | Good solubility of structurally similar N-hydroxysuccinimide[5]. |
| Acetonitrile (B52724) | Soluble | Good solubility of structurally similar N-hydroxyphthalimide[4]. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Lower polarity compared to the other solvents listed. |
| Toluene | Sparingly Soluble to Insoluble | Nonpolar solvent. |
| Hexane | Insoluble | Nonpolar solvent. |
Stability of this compound
The stability of the maleimide (B117702) group is a critical factor, particularly in aqueous solutions where it is susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature.
Hydrolytic Stability: The maleimide ring can undergo hydrolysis, leading to the formation of a non-reactive maleamic acid derivative. This reaction is pH-dependent.
-
Acidic Conditions (pH < 6): The maleimide ring is relatively stable.
-
Neutral to Alkaline Conditions (pH ≥ 7): The rate of hydrolysis increases significantly with increasing pH. The reaction is catalyzed by hydroxide (B78521) ions.
Kinetic studies on N-alkylmaleimides, which are structurally similar to this compound, reveal that the hydrolysis follows pseudo-first-order kinetics. The rate of hydrolysis is proportional to the concentration of both the N-alkylmaleimide and the hydroxide ion in the pH range of 7 to 9. Below pH 4, the rate of hydrolysis is independent of pH.
Thermal Stability: this compound has a melting point of 148-151 °C, at which it decomposes[3]. For solutions, elevated temperatures will accelerate the rate of hydrolysis, especially at neutral and alkaline pH.
Table of Factors Affecting this compound Stability:
| Factor | Effect on Stability | Recommendations for Handling and Storage |
| pH | Less stable at neutral to alkaline pH due to hydrolysis. More stable in acidic conditions. | For applications requiring stability in solution, maintain a pH below 6.5. Prepare solutions fresh before use, especially if the pH is neutral or alkaline. |
| Temperature | Increased temperature accelerates hydrolysis. | Store stock solutions at low temperatures (e.g., 2-8 °C) for short-term storage. For long-term storage, store as a solid in a cool, dry place. Avoid prolonged heating of solutions. |
| Moisture | As a solid, it is sensitive to moisture, which can lead to hydrolysis. | Store the solid compound under an inert atmosphere and protect from moisture. |
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This method is a reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample at high speed.
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in units such as mg/mL or mol/L.
Determination of Stability (HPLC-Based Method)
This protocol allows for the monitoring of this compound degradation over time under specific conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 5, 7.4, 9)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or water, depending on the final desired concentration and buffer compatibility).
-
Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.
-
Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
-
If necessary, quench the degradation reaction by, for example, adding an acid to lower the pH.
-
Immediately analyze the samples by HPLC. The HPLC method should be capable of separating the intact this compound from its degradation products.
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Mandatory Visualization
Thiol-Maleimide Michael Addition Reaction
The following diagram illustrates the reaction mechanism of this compound with a thiol-containing molecule (R-SH), such as the amino acid cysteine, to form a stable thioether bond. This is a crucial reaction in bioconjugation.
Caption: Thiol-Maleimide Michael Addition Reaction.
Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs or local paths for the chemical structures if rendering this diagram with a tool that supports image inclusion. For a pure DOT language representation without external images:
Caption: Workflow of Thiol-Maleimide Conjugation.
Conclusion
This compound is a valuable reagent for researchers and drug development professionals. Its high aqueous solubility and predictable reactivity with thiols make it well-suited for bioconjugation applications. However, users must be mindful of its limited stability in neutral to alkaline aqueous solutions and take appropriate precautions to mitigate hydrolysis. By understanding the solubility and stability profiles outlined in this guide, researchers can optimize their experimental conditions to ensure the successful and reproducible use of this compound.
References
The Fundamental Reactivity of N-Hydroxymaleimide with Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a critical technique in modern biotechnology and pharmaceutical development. Among the various chemical strategies, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group is prominent due to its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the fundamental reactivity of N-Hydroxymaleimide with thiols, including its underlying chemistry, factors influencing the reaction, detailed experimental protocols, and its pivotal role in the development of targeted therapeutics.
Core Chemistry: The Michael Addition Reaction
The reaction between a maleimide, such as this compound, and a thiol proceeds via a Michael addition mechanism.[1] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond.[1] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it ideal for selectively modifying cysteine residues in proteins and peptides.[1] The reaction is considered a type of "click chemistry" due to its efficiency and specificity.[2]
The general mechanism can be visualized as follows:
Caption: Michael addition of a thiol to this compound.
Key Parameters Influencing the Reaction
The success and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.
| Parameter | Optimal Range/Condition | Rationale and Considerations |
| pH | 6.5 - 7.5 | In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing the competing reaction with amines.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Below pH 6.5, the reaction rate decreases due to protonation of the thiol.[3] Above pH 7.5, the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive.[2] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed overnight at 4°C for sensitive proteins or for 30 minutes to 2 hours at room temperature for faster kinetics.[3] |
| Solvent | Aqueous buffers (Phosphate, Tris, HEPES), DMF, DMSO | The reaction proceeds well in aqueous, buffered solutions.[3] Organic solvents like DMF and DMSO can also be used, and polar solvents can catalyze the reaction by promoting the formation of the thiolate anion.[2] |
| Reactant Concentration & Molar Ratio | 10-20 fold molar excess of maleimide | A molar excess of the maleimide-functionalized reagent is generally used to drive the reaction to completion.[3][4] |
| Presence of Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | If cysteine residues in a protein are forming disulfide bonds, a reducing agent like TCEP is required to free up the thiol groups for reaction. TCEP is preferred over DTT (dithiothreitol) as excess DTT must be removed before adding the maleimide.[4] |
Potential Side Reactions and Considerations
While the maleimide-thiol reaction is highly selective, there are potential side reactions that researchers should be aware of:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1] It is recommended to use freshly prepared maleimide solutions and work within the optimal pH range of 6.5-7.5 to minimize hydrolysis.[1][5]
-
Thiazine (B8601807) Rearrangement: A notable side reaction can occur with peptides containing an unprotected N-terminal cysteine. This involves the nucleophilic attack of the N-terminal amine on the succinimide (B58015) ring, leading to a thiazine rearrangement.[6] This side reaction is pH-dependent, with the rate increasing at higher pH.[6][7] Performing the conjugation at a lower pH (around 5) or acetylating the N-terminal cysteine can prevent this rearrangement.[6]
-
Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with other nucleophiles such as the amino groups of lysine and histidine side chains.[8]
-
Isomerization: The reaction between L-cysteine and a maleimide derivative has been shown to generate two tautomeric products.[9]
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation to a Protein
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.[3][4]
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[4]
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[4]
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized reagent in an anhydrous solvent like DMSO or DMF.[4]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[3][4] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Protect from light if using a fluorescent maleimide.
-
Quenching: Quench any unreacted maleimide by adding a free thiol such as cysteine or β-mercaptoethanol.
-
Purification: Remove excess maleimide reagent and other small molecules by size-exclusion chromatography or dialysis.
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Quantification of Free Thiols using Ellman's Reagent
To determine the efficiency of the conjugation reaction, the number of free sulfhydryl groups can be quantified before and after the reaction using Ellman's reagent (DTNB).[3]
Materials:
-
Ellman's Reagent Solution (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction Buffer (as above)
-
Protein sample (before and after conjugation)
-
Cysteine standards of known concentrations
Procedure:
-
Sample Preparation: Dilute the protein samples and cysteine standards in the reaction buffer.
-
Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the buffer and Ellman's Reagent.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 412 nm.
-
Quantification: Create a standard curve by plotting the absorbance of the cysteine standards against their known concentrations. Use this curve to determine the concentration of free thiols in the protein samples.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1]
The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody.[1] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.
Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.
Conclusion
The reaction between this compound and thiols is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, influencing factors, and potential side reactions is essential for its successful application. By carefully controlling the experimental parameters, researchers can effectively utilize this chemistry to create novel therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. youtube.com [youtube.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the N-Hydroxymaleimide Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-Hydroxymaleimide (NHM) in bioconjugation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemistry, kinetics, and practical application of this important bioconjugation reagent. This guide covers the core reaction mechanism, stability considerations, detailed experimental protocols, and analytical methods for characterization, supplemented with quantitative data and illustrative diagrams.
Core Mechanism of Action: The Thiol-Maleimide Reaction
The primary mechanism of action for this compound in bioconjugation is its highly specific and efficient reaction with sulfhydryl (thiol) groups, predominantly found in the side chains of cysteine residues within proteins and peptides. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the biomolecule.
The reaction is most efficient in the pH range of 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide (B117702) ring. The reaction proceeds rapidly at room temperature and does not require a catalyst.[1]
Below is a diagram illustrating the fundamental thiol-maleimide conjugation reaction.
Caption: Thiol-Maleimide Michael Addition Reaction.
Stability of the Maleimide-Thiol Adduct
While the thioether bond formed is generally stable, the succinimide (B58015) ring of the maleimide-thiol adduct can be susceptible to two primary degradation pathways: retro-Michael reaction and hydrolysis.
-
Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, leading to the dissociation of the conjugate. This process is more likely to occur in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment. This can lead to thiol exchange, where the conjugated molecule is transferred to another thiol-containing species, potentially compromising the efficacy and safety of a bioconjugate like an antibody-drug conjugate (ADC).
-
Hydrolysis: The succinimide ring can undergo hydrolysis, which opens the ring to form a succinamic acid derivative. This hydrolysis reaction is generally slower than the retro-Michael reaction but is an important consideration for the long-term stability of the conjugate. Interestingly, hydrolysis of the succinimide ring can be advantageous as it renders the thioether linkage more stable and less susceptible to the retro-Michael reaction.[2] Some "next-generation maleimides" are designed to promote this hydrolysis step to create more stable conjugates.
The stability of the maleimide-thiol adduct is influenced by factors such as pH, temperature, and the specific structure of the maleimide reagent.
Quantitative Data on Reaction Kinetics and Stability
Precise kinetic and stability data for this compound itself are not extensively available in publicly accessible literature. However, the data for structurally similar maleimide compounds provide a reliable reference for understanding its behavior. The following tables summarize representative quantitative data for maleimide bioconjugation reactions.
Table 1: Representative Reaction Kinetics of Maleimide-Thiol Conjugation
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (k) | 10² - 10³ M⁻¹s⁻¹ | pH 7.0, 25°C | General literature |
| Reaction Half-life (t½) at 1 mM thiol | 1 - 10 minutes | pH 7.0, 25°C | Calculated |
| Optimal pH Range | 6.5 - 7.5 | - | [1] |
Table 2: Representative Stability of Maleimide-Thiol Adducts
| Degradation Pathway | Half-life (t½) | Conditions | Reference |
| Retro-Michael Reaction (in presence of 10 mM Glutathione) | 20 - 80 hours | pH 7.4, 37°C | [3] |
| Succinimide Ring Hydrolysis | 24 - 72 hours | pH 8.0, 37°C | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound bioconjugation, focusing on the preparation of an antibody-drug conjugate (ADC).
General Workflow for Antibody-Drug Conjugation
The following diagram outlines the typical workflow for creating an ADC using a maleimide-based linker.
Caption: Experimental workflow for ADC preparation.
Detailed Protocol for Antibody Conjugation
This protocol describes the conjugation of a thiol-containing payload to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
This compound activated payload
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
If the antibody does not have free thiols, it may be necessary to reduce interchain disulfide bonds. Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Preparation of this compound-Payload Solution:
-
Immediately before use, dissolve the this compound activated payload in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHM-payload to the antibody solution while gently stirring.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM N-acetylcysteine or L-cysteine.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting ADC using SEC to remove unreacted payload, quenching reagent, and any aggregated protein.
-
Collect fractions corresponding to the monomeric ADC.
-
Analytical Methods for Characterization
Thorough characterization of the bioconjugate is crucial to ensure its quality, efficacy, and safety. The following diagram and table summarize the key analytical techniques.
Caption: Analytical methods for ADC characterization.
Table 3: Key Analytical Techniques for ADC Characterization
| Technique | Purpose | Information Obtained |
| UV-Vis Spectroscopy | Quantify protein and drug concentration. | Drug-to-Antibody Ratio (DAR).[5] |
| Mass Spectrometry (MS) | Confirm covalent bond formation and determine mass. | Confirmation of conjugation, precise DAR, and identification of conjugation sites.[6] |
| SDS-PAGE | Assess purity and confirm conjugation. | Purity of the conjugate, presence of unconjugated antibody, and estimation of molecular weight shift.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separate species with different drug loads. | Distribution of drug-loaded species (e.g., DAR 0, 2, 4, etc.).[5] |
| Size-Exclusion Chromatography (SEC) | Separate molecules based on size. | Quantify the amount of aggregation in the conjugate preparation.[6] |
Conclusion
This compound and other maleimide derivatives are powerful tools for bioconjugation due to their high specificity for thiols and efficient reaction kinetics under mild conditions.[1] A thorough understanding of the reaction mechanism, potential side reactions, and stability of the resulting thioether linkage is critical for the successful design and development of robust and effective bioconjugates. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting field. The use of next-generation maleimides that promote succinimide ring hydrolysis can further enhance the stability of the conjugate, a crucial factor for in vivo applications.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. broadpharm.com [broadpharm.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-of-the-Art MS Methods for Structural Assessment of mAbs and ADCs: From the Research Lab to Routine Characterization | Quality Assistance [quality-assistance.com]
An In-depth Technical Guide to N-Hydroxymaleimide for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Versatile Reagent in Modern Chemistry and Bioconjugation
N-Hydroxymaleimide (NHM) is a heterocyclic organic compound that has emerged as a pivotal reagent in a multitude of applications, ranging from polymer chemistry to the development of sophisticated biopharmaceuticals. Its unique chemical architecture, featuring a reactive maleimide (B117702) moiety coupled with an N-hydroxy group, imparts a distinct reactivity profile that makes it an invaluable tool for chemical biologists, materials scientists, and medicinal chemists. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, quantitative data on its reactivity and stability, detailed experimental protocols, and insights into its key reaction mechanisms.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. The maleimide group is a five-membered ring containing a carbon-carbon double bond that is highly susceptible to nucleophilic attack, a feature central to its utility in bioconjugation. The N-hydroxy group can be functionalized to create a variety of derivatives with tailored reactivity and solubility.
| Property | Value | Reference |
| CAS Number | 4814-74-8 | |
| Molecular Formula | C₄H₃NO₃ | |
| Molecular Weight | 113.07 g/mol | |
| Melting Point | 130-133 °C (decomposes) | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥ 97% (HPLC) |
Quantitative Data: Reactivity, Stability, and Solubility
A thorough understanding of the quantitative aspects of this compound's behavior is critical for its effective application in research and development.
Reactivity with Thiols
The reaction of the maleimide group with a thiol (sulfhydryl) group, typically from a cysteine residue in a protein, is the cornerstone of its application in bioconjugation. This reaction proceeds via a Michael addition mechanism to form a stable thioether bond. The rate of this reaction is highly dependent on pH, as the deprotonated thiolate anion is the reactive species.
Stability and Hydrolysis
The stability of the maleimide ring, particularly its susceptibility to hydrolysis, is a critical consideration. The hydrolysis of the maleimide ring leads to the formation of a maleamic acid derivative, which is unreactive towards thiols. The rate of hydrolysis is significantly influenced by the substituent on the nitrogen atom and the pH of the medium.
A study on the hydrolysis of various N-alkylmaleimides demonstrated that the rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9.[2] Electron-withdrawing groups on the N-substituent can increase the rate of hydrolysis. For instance, N-phenyl maleimides hydrolyze significantly faster than N-alkyl maleimides at physiological pH.[3]
The thioether bond formed after conjugation is generally stable; however, it can undergo a retro-Michael reaction, especially in the presence of other thiols.[4] Hydrolysis of the succinimide (B58015) ring of the thioether adduct can occur, and this ring-opened product is more stable and less susceptible to the retro-Michael reaction.[3]
| Compound | Condition | Half-life (t₁/₂) | Reference |
| N-phenyl maleimide | pH 7.4 | ~55 minutes | [3] |
| N-(p-fluorophenyl) maleimide | pH 7.4 | ~28 minutes | [3] |
Solubility
This compound is soluble in a range of organic solvents. While extensive quantitative solubility data is not available, its structural analogs provide a good indication of its solubility characteristics. N-Hydroxysuccinimide, a related compound, is soluble in water, dimethylformamide (DMF), and alcohols, but insoluble in cold ether.
Quantitative solubility data for this compound is not widely reported. The following table provides qualitative solubility information based on common laboratory practices.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Water | Sparingly Soluble |
| Methanol | Soluble |
| Dichloromethane (DCM) | Slightly Soluble |
| Diethyl Ether | Insoluble |
Key Applications and Reaction Mechanisms
This compound is a versatile reagent with applications spanning several scientific disciplines.
Bioconjugation
The primary application of this compound and its derivatives is in bioconjugation, where they are used to label proteins, peptides, and other biomolecules containing free thiol groups. The specificity of the maleimide-thiol reaction allows for site-specific modification, which is crucial in applications such as the development of antibody-drug conjugates (ADCs).
The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide ring. This is followed by protonation to yield the stable thioether adduct.
Polymer Chemistry
This compound can be used as a monomer or a functionalizing agent in polymer synthesis. Its derivatives can be copolymerized with other monomers to introduce reactive handles along the polymer backbone, which can then be used for post-polymerization modification, such as grafting of biomolecules or other polymers.
Drug Development
In the field of drug development, this compound derivatives are instrumental in the construction of ADCs. A bifunctional linker containing a maleimide group can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, where it can exert its therapeutic effect with high specificity, minimizing off-target toxicity.
Detailed Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride.
Materials:
-
Maleic anhydride
-
Hydroxylamine hydrochloride
-
Anhydrous sodium acetate (B1210297)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of maleic anhydride (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask.
-
Hydroxylamine hydrochloride (1 equivalent) and anhydrous sodium acetate (1 equivalent) are added to the solution.
-
The mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to remove unreacted maleic anhydride and acetic acid.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protein Labeling with an this compound Derivative
This protocol describes a general procedure for labeling a protein containing a free cysteine residue with a maleimide-functionalized fluorescent dye.
Materials:
-
Protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.2-7.4)
-
Maleimide-functionalized fluorescent dye
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein solution with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess TCEP by buffer exchange using a desalting column or dialysis.
-
-
Dye Preparation:
-
Prepare a stock solution of the maleimide-functionalized dye (e.g., 10 mM) in anhydrous DMSO.
-
-
Labeling Reaction:
-
To the protein solution, add a 10-20 fold molar excess of the dye stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength) and using the Beer-Lambert law.
-
Conclusion
This compound and its derivatives are powerful tools in the arsenal (B13267) of chemists and biologists. Their unique reactivity, particularly the highly specific and efficient reaction with thiols, has cemented their importance in bioconjugation, polymer science, and the development of targeted therapeutics. A thorough understanding of their chemical properties, reactivity kinetics, and stability is paramount for their successful application. The protocols and mechanisms detailed in this guide provide a solid foundation for graduate students and seasoned researchers alike to harness the full potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of N-Hydroxymaleimide in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxymaleimide (NHM) and its derivatives have emerged as pivotal building blocks in the realm of polymer chemistry, offering a versatile platform for the synthesis of functional and responsive materials. Their unique reactivity, particularly the maleimide (B117702) group's propensity for Michael addition and Diels-Alder reactions, has unlocked new avenues in bioconjugation, drug delivery, and the development of "smart" polymers. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound in polymer science, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.
Core Applications and Chemical Significance
This compound serves as a crucial intermediate in the synthesis of a wide array of functional polymers. The activated double bond of the maleimide ring readily reacts with nucleophiles, most notably thiols, in a highly selective manner under mild conditions. This "click" chemistry-like reactivity is the cornerstone of its widespread use in bioconjugation, enabling the site-specific attachment of polymers to proteins and peptides.[1] Furthermore, the maleimide group can act as a dienophile in thermally reversible Diels-Alder reactions, a property that is ingeniously exploited in the design of self-healing and thermo-responsive materials.[2] The N-hydroxy group, on the other hand, can be activated to form N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, facilitating the conjugation of polymers to various biomolecules and surfaces.[3]
Quantitative Data Summary
To provide a comparative overview, the following tables summarize key quantitative data extracted from various studies on polymers incorporating this compound and related structures.
Table 1: Mechanical Properties of Maleimide-Containing Polymers
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Citation |
| Furan/Maleimide Polymer Network | 0.5 - 5.0 | 0.001 - 0.05 | 100 - 400 | [4] |
| PI Fibers with 30 mol% HAB | 2620 | 100.15 | - | [5] |
| PI Fibers with HBOA diamine | 4150 | 125.93 | - | [5] |
| PI Fibers with TFMB diamine | 2620 | 96.78 | - | [5] |
Table 2: Thermo-Responsive Behavior of N-Substituted Maleimide Copolymers
| Copolymer System | Comonomer | LCST (°C) | UCST (°C) | Measurement Conditions | Citation |
| MPEG-b-PCL | - | 52 | 23 - 32 | Aqueous solution | [6] |
| Poly(N-vinylimidazole-co-1-vinyl-2-(hydroxymethyl)imidazole) | N-vinylimidazole | - | 19 - 41 | Aqueous solution | [7] |
Table 3: Self-Healing Efficiency of Diels-Alder Based Polymers (Furan-Maleimide)
| Polymer System | Healing Conditions | Healing Efficiency (%) | Measurement Method | Citation |
| Epoxy resin with 20 pph bismaleimide | 150 °C for 5 min | ~85 (of initial load) | Tapered Double Cantilever Beam | [8] |
| Poly(2,5-furandimethylene succinate) with flexible bis-maleimide | Room Temperature (solvent assisted) | > 80 | Tensile Test | [9] |
| Polyurethane with furan/maleimide moieties | 130 °C for 30 min, then 50 °C for 12h | Qualitative (scratch test) | Micro-scratch Test | [10] |
| Diels-Alder Elastomers | Room Temperature for 24h | ~100 | Tensile Test | [4] |
Key Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental reaction mechanisms and a typical workflow for polymer synthesis and functionalization involving this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. mdpi.com [mdpi.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. amslaurea.unibo.it [amslaurea.unibo.it]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. One-component Diels–Alder based polyurethanes: a unique way to self-heal - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09898G [pubs.rsc.org]
An In-depth Technical Guide on the Safety and Handling of N-Hydroxymaleimide Powder
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxymaleimide is a reactive chemical compound extensively utilized in bioconjugation, polymer synthesis, and the development of antibody-drug conjugates (ADCs). Its utility is derived from the maleimide (B117702) group, which exhibits high reactivity towards thiols, enabling the site-specific modification of proteins and other biomolecules. However, the reactivity that makes this compound a valuable reagent also necessitates careful handling to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental considerations for this compound powder.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₄H₃NO₃ | [1][2] |
| Molecular Weight | 113.07 g/mol | [1][2] |
| Appearance | Dark yellow to white/off-white crystalline powder | [1][2] |
| Melting Point | 129 - 134 °C (264.2 - 273.2 °F) | [1] |
| Solubility | Sparingly soluble in water. | [3] |
| Stability | Moisture and air sensitive. | [1] |
Hazard Identification and Safety Precautions
This compound powder is classified as a hazardous substance and requires stringent safety measures during handling and storage.
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound powder:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes that can cause severe eye damage.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact which can cause severe burns.[1][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges. | To prevent inhalation of the harmful dust.[1] |
Safe Handling and Storage
Due to its reactivity and hazardous nature, specific procedures must be followed when handling and storing this compound powder.
Handling:
-
Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid generating dust. Use appropriate tools for transferring the powder, such as a spatula.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4]
-
As the compound is air and moisture sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
First Aid Measures
In case of accidental exposure to this compound powder, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Accidental Release and Disposal
Accidental Release:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, sweep up the spilled powder, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
Disposal:
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1]
Experimental Protocols
This compound is a key reagent in bioconjugation, primarily through the thiol-maleimide reaction. This reaction is highly specific and efficient for linking molecules to cysteine residues in proteins.
General Protocol for Weighing and Dissolving this compound Powder
This protocol outlines the safe procedure for preparing a stock solution of this compound for use in experimental settings.
Materials:
-
This compound powder
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Analytical balance
-
Chemical fume hood
-
Appropriate glassware (e.g., vial with a screw cap)
-
Spatula
-
Full PPE
Procedure:
-
Preparation: Set up a clean and dry work area inside a chemical fume hood. Ensure all necessary equipment and reagents are within reach.
-
Tare Weighing: Place a clean, dry vial with its cap on the analytical balance and tare the balance to zero.
-
Transfer of Powder: Carefully transfer the desired amount of this compound powder into the tared vial using a clean spatula. Keep the container of the stock powder closed as much as possible to minimize exposure to air and moisture.
-
Weighing: Securely cap the vial and re-weigh it to determine the exact mass of the transferred powder.
-
Dissolution: In the chemical fume hood, add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve the desired concentration.
-
Mixing: Cap the vial and vortex or sonicate until the powder is completely dissolved.
-
Storage of Solution: The prepared stock solution should be used immediately or stored under an inert atmosphere at -20°C for short periods.
Thiol-Maleimide Bioconjugation
The following is a generalized protocol for the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
Methodology:
The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile and attacks the double bond of the maleimide ring. This forms a stable thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5 to ensure the specific reaction with thiols over other nucleophilic groups like amines.
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
This compound and its derivatives are crucial in the construction of ADCs. They serve as linkers to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. This targeted delivery system enhances the therapeutic window of the drug by minimizing systemic toxicity.
This technical guide provides a framework for the safe and effective use of this compound powder in a research and development setting. Adherence to these safety protocols and experimental considerations is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. Always consult the specific Safety Data Sheet (SDS) for the most up-to-date information before handling any chemical.
References
- 1. Synthesis of this compound and N-hydroxyitaconimide and their related derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 4. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thiol-Reactive Maleimide Bioconjugation of Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of proteins using maleimide-based reagents. This technique is a cornerstone in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functionalized protein constructs. The protocols focus on the selective reaction of maleimides with sulfhydryl (thiol) groups of cysteine residues, forming stable thioether bonds.
Introduction to Maleimide (B117702) Bioconjugation
Maleimide-based bioconjugation is a widely utilized chemical method for site-specifically modifying proteins. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl groups of cysteine residues within a specific pH range.[1][2][3] This specificity allows for a more controlled and homogenous conjugation compared to methods targeting more abundant residues like lysines.[3]
The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, resulting in a stable covalent thioether linkage.[4][5] While the term "N-Hydroxymaleimide" is not standard for a direct conjugating agent, N-hydroxysuccinimide (NHS) esters are frequently employed in heterobifunctional linkers (e.g., SMCC, MBS). In these cases, the NHS ester first reacts with primary amines (lysine residues) on one molecule, introducing a maleimide group that is then available to react with a thiol on a second molecule.[6][7]
Key advantages of maleimide chemistry include its high selectivity for thiols at neutral pH and the stability of the resulting conjugate.[1][3] However, potential drawbacks include the susceptibility of the maleimide group to hydrolysis at higher pH and the possibility of retro-Michael reactions, which can lead to dissociation of the conjugate, particularly in the presence of other thiols.[5][8][9]
Quantitative Data Summary
The efficiency and specificity of maleimide bioconjugation are influenced by several key parameters. The following tables summarize critical quantitative data derived from established protocols.
Table 1: Recommended Reaction Conditions for Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 8.5, reactivity with amines increases, as does the rate of maleimide hydrolysis.[3][7] |
| Molar Excess of Maleimide Reagent | 10 to 20-fold | This is a general starting point and should be optimized for each specific protein and label.[1][10] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[1][2][10] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used to minimize protein degradation during longer incubation times.[1] |
| Reaction Time | 2 hours to overnight | Reaction is often complete within 2 hours, but overnight incubation at 4°C can be performed for convenience.[2][11] |
Table 2: Stability of Maleimide-Thiol Conjugate
| Condition | Stability Consideration | Reference |
| Hydrolysis of Maleimide | The maleimide ring can open via hydrolysis, rendering it unreactive. Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF.[1][8] | [1][8] |
| Retro-Michael Reaction | The thioether bond can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols (e.g., glutathione (B108866) in vivo). This can lead to the transfer of the label to other molecules. | [5] |
| pH Stability of Conjugate | The formed thioether bond is generally stable under physiological conditions (pH 7.4). | [1] |
Experimental Protocols & Methodologies
Diagram of the Maleimide-Thiol Reaction
Caption: Reaction of a protein thiol with a maleimide to form a stable conjugate.
Protocol 1: One-Step Labeling of a Thiol-Containing Protein
This protocol describes the direct conjugation of a maleimide-functionalized molecule (e.g., a fluorescent dye) to cysteine residues on a target protein.
Diagram of One-Step Labeling Workflow
Caption: Workflow for direct labeling of a protein with a maleimide reagent.
Materials:
-
Protein with accessible cysteine residues.
-
Thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5, degassed.[1][2]
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin).
-
Anhydrous DMSO or DMF.
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction).
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing).
Procedure:
-
Protein Preparation: Dissolve the protein in degassed, thiol-free buffer to a concentration of 1-10 mg/mL.[1][10]
-
Disulfide Reduction (if necessary): If cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 20-30 minutes.[10][12] Note: TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent.[3][7] If using DTT, it must be removed by desalting before proceeding.[3][7]
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[10]
-
Conjugation: While gently stirring, add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[1][10]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent dye.[12]
-
Purification: Remove unreacted maleimide reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against a suitable buffer.[12]
Protocol 2: Two-Step Labeling Using a Heterobifunctional Crosslinker (NHS-Ester-Maleimide)
This protocol is used to conjugate two different molecules, typically a protein containing lysines to a molecule containing a thiol.
Diagram of Two-Step Labeling Workflow
Caption: Two-step conjugation using an NHS-ester-maleimide crosslinker.
Materials:
-
Protein 1 (containing accessible primary amines, e.g., lysines).
-
Molecule 2 (containing an accessible thiol, e.g., a cysteine-containing peptide).
-
Heterobifunctional crosslinker (e.g., SMCC).
-
Amine-reactive buffer (e.g., PBS, pH 7.2-8.0).
-
Thiol-reactive buffer (e.g., PBS, pH 6.5-7.5).
Procedure: Step 1: Activation of Protein 1 with the Crosslinker
-
Dissolve Protein 1 in amine-reactive buffer.
-
Add the NHS-ester-maleimide crosslinker (e.g., SMCC) at a 10- to 20-fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker immediately using a desalting column equilibrated with thiol-reactive buffer. The resulting maleimide-activated protein is susceptible to hydrolysis and should be used immediately.
Step 2: Conjugation to Thiol-Containing Molecule 2
-
Immediately combine the purified maleimide-activated Protein 1 with Molecule 2 in the thiol-reactive buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using size-exclusion chromatography to remove unreacted molecules.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Degree of Labeling | - Insufficient free thiols (disulfide bonds present).- Hydrolysis of the maleimide reagent.- Insufficient molar excess of the label. | - Ensure complete reduction of disulfide bonds with TCEP.[1]- Prepare fresh maleimide stock solution immediately before use.[1]- Increase the molar ratio of the labeling reagent. |
| Protein Precipitation | - High concentration of organic solvent from the label stock.- Protein instability under reaction conditions. | - Add the labeling reagent stock solution dropwise while gently stirring.[1]- Perform the reaction at a lower temperature (4°C).[1] |
| Non-specific Labeling | - Reaction pH is too high (>8.0). | - Ensure the buffer pH is maintained between 6.5 and 7.5 for optimal thiol selectivity.[3][7] |
Applications in Research and Drug Development
The precision of maleimide-based bioconjugation has made it a vital tool in various fields:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where potent cytotoxic drugs are linked to monoclonal antibodies that target tumor-specific antigens. Maleimide chemistry is frequently used to attach the drug-linker payload to cysteine residues on the antibody.[1][13]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins can improve their pharmacokinetic properties. Site-specific PEGylation at cysteine residues using maleimide-PEG reagents minimizes the risk of inactivating the protein.
-
Fluorescent Labeling: Attaching fluorescent probes to specific sites on a protein allows for detailed studies of protein localization, trafficking, and interactions within living cells.
-
Immobilization: Proteins can be immobilized onto surfaces or beads functionalized with maleimide groups for use in immunoassays, biosensors, or affinity chromatography.[14]
The continued development of bioconjugation techniques, including more stable maleimide alternatives, is expanding the toolkit available to researchers and paving the way for the next generation of targeted therapies and advanced research tools.[8][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. nbinno.com [nbinno.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 16. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for N-Hydroxymaleimide in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymaleimide (NHM) and its derivatives, particularly N-hydroxysuccinimide (NHS) esters, are pivotal reagents in modern peptide chemistry. Their utility spans from the fundamental steps of peptide synthesis to the sophisticated modification of peptides for therapeutic and diagnostic applications. The maleimide (B117702) group offers a highly selective reaction with thiols, forming stable thioether bonds, which is extensively exploited in bioconjugation. Concurrently, the N-hydroxy functionality allows for the activation of carboxylic acids, facilitating efficient amide bond formation.
This document provides detailed application notes and protocols for the use of this compound and its derivatives in peptide synthesis and modification, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.
Core Applications of this compound Chemistry in Peptide Science
This compound-based chemistry is integral to several key areas of peptide research and development:
-
Peptide Synthesis: As an activating agent, N-hydroxysuccinimide, a close analog of NHM, is used to form active esters of amino acids, which then readily react with the N-terminus of a growing peptide chain to form a peptide bond. This method is widely used in both solid-phase and solution-phase peptide synthesis.
-
Bioconjugation: The maleimide moiety is highly reactive towards the thiol group of cysteine residues. This specific and efficient reaction is the cornerstone of conjugating peptides to a wide array of molecules, including proteins, antibodies, cytotoxic drugs, and imaging agents.
-
Drug Development: In the realm of targeted therapeutics, heterobifunctional linkers containing a maleimide group are used to create peptide-drug conjugates (PDCs). These PDCs can selectively deliver a potent cytotoxic agent to cancer cells overexpressing a specific receptor, thereby increasing therapeutic efficacy and reducing off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficiency and stability of reactions involving this compound derivatives.
Table 1: Comparative Yields of Peptide Bioconjugation and Cyclization Methods
| Conjugation/Cyclization Method | Reagents | Typical Yield (%) | Notes |
| Thiol-Maleimide Ligation | Peptide-SH + Maleimide-Linker | >90%[1] | Highly efficient and specific for cysteine residues. |
| EDC/NHS Coupling | Peptide-COOH + Peptide-NH2 | Variable (50-95%) | Widely used but can have side reactions. Yield is sequence and condition dependent. |
| Thiol-yne "Click" Chemistry | Peptide-SH + Alkyne | >95%[1] | Requires a catalyst and alkyne-functionalized peptide. |
| On-Resin Cyclization (Iodine Oxidation) | Linear Peptide on Resin | 32-62% | Yield can be dependent on resin loading. |
Table 2: Stability of Maleimide-Thiol Conjugates in Physiological Conditions
| Conjugate Type | Condition | Half-life | Notes |
| Succinimidyl Thioether (from N-Alkyl Maleimide) | Rat Serum (in vitro) | ~50% loss of payload in a few days[2] | Susceptible to retro-Michael reaction, leading to deconjugation. |
| Succinimidyl Thioether (from N-Alkyl Maleimide) | Glutathione (in vitro) | 20-80 hours[2] | Demonstrates susceptibility to thiol exchange. |
| Ring-Opened Succinimide (B58015) Thioether | Physiological pH | > 2 years[3] | Hydrolysis of the succinimide ring leads to a highly stable conjugate. |
| Thiazine Linker (from N-terminal Cysteine) | Physiological pH | Markedly slower degradation than succinimidyl thioether | Formed from a rearrangement reaction, showing increased stability. |
| Peptide-PEG Conjugate (Maleimide Linker) | Rat Plasma (in vivo) | ~38.5 hours[4][5] | PEGylation significantly extends the in vivo half-life. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide
This protocol outlines the synthesis of a peptide with a C-terminal cysteine residue on a solid support, making it ready for subsequent maleimide conjugation.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Cys(Trt)-OH (or other protected Cysteine)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
First Amino Acid Coupling (Cysteine):
-
In a separate vial, activate 3 equivalents of Fmoc-Cys(Trt)-OH with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.[6]
-
Wash the resin extensively with DMF.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the activation and coupling steps as in step 2 for each subsequent amino acid in the peptide sequence. Monitor coupling completion with a Kaiser test.[6]
-
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Protocol 2: Conjugation of a Cysteine-Containing Peptide to a Maleimide-Functionalized Molecule
This protocol describes the conjugation of the purified cysteine-containing peptide from Protocol 1 to a molecule functionalized with a maleimide group (e.g., a drug, dye, or linker).
Materials:
-
Purified cysteine-containing peptide
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing any disulfide bonds)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
RP-HPLC system for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the purified cysteine-containing peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[7]
-
Reduction of Disulfides (Optional): If the peptide may have formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8]
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8]
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Purify the peptide conjugate from excess maleimide reagent and unreacted peptide using RP-HPLC.[9]
-
Monitor the elution profile by UV absorbance at appropriate wavelengths (e.g., 220 nm for the peptide backbone and a wavelength specific to the conjugated molecule if it has a chromophore).
-
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]
Visualizations of Workflows and Pathways
Peptide-Drug Conjugate (PDC) Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a peptide-drug conjugate using maleimide chemistry, starting from solid-phase peptide synthesis.
Caption: Workflow for the synthesis and purification of a peptide-drug conjugate.
Targeted Drug Delivery and Signaling Inhibition by a HER2-Targeting PDC
This diagram illustrates the mechanism of action of a HER2-targeting peptide-drug conjugate (PDC), where the peptide directs the cytotoxic payload (e.g., MMAE) to a HER2-overexpressing cancer cell, leading to the inhibition of pro-survival signaling pathways.[11]
Caption: Mechanism of a HER2-targeting PDC leading to cell cycle arrest.
Conclusion
This compound and its derivatives are indispensable tools in peptide science, enabling both the synthesis of peptides and their sophisticated modification for advanced applications. The high efficiency and selectivity of maleimide-thiol chemistry make it a preferred method for bioconjugation, particularly in the development of targeted therapeutics like peptide-drug conjugates. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this powerful chemistry in their work. Careful consideration of reaction conditions, particularly pH and the stability of the resulting linkage, is crucial for successful outcomes. As research in peptide-based therapeutics continues to advance, the strategic application of this compound chemistry will undoubtedly play a central role in the creation of novel and effective drugs and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. lifetein.com [lifetein.com]
- 10. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 11. "Peptide-drug conjugate for Her2-targeted drug delivery" by Yan Wang [scholarlycommons.pacific.edu]
Application Notes and Protocols for N-Hydroxymaleimide Functionalization of Polymers and Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the functionalization of polymers and surfaces using N-Hydroxymaleimide (NHMI) and its derivatives. This powerful technique enables the covalent attachment of biomolecules, such as proteins, peptides, and drugs, to various substrates, finding broad applications in drug delivery, diagnostics, and material science.[1]
Introduction to this compound Chemistry
This compound and its activated esters are versatile reagents for bioconjugation. The maleimide (B117702) group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds.[1][2] This specific interaction allows for controlled and site-specific modification of biomolecules under mild reaction conditions. Additionally, N-hydroxysuccinimide (NHS) esters of maleimides can react with primary amines, present at the N-terminus of proteins and in lysine (B10760008) residues, to form stable amide bonds.[3]
The choice between targeting thiols or amines depends on the desired conjugation strategy and the availability of reactive groups on the biomolecule of interest. The stability of the resulting conjugate is a critical factor, with amide-based linkages generally offering greater hydrolytic stability compared to some ester-based linkages, which may be advantageous for applications requiring long-term stability.[4]
Applications
The unique reactivity of this compound derivatives makes them invaluable in several fields:
-
Drug Delivery: NHMI-functionalized polymers, such as polyethylene (B3416737) glycol (PEG), can be conjugated to therapeutic proteins or peptides. This "PEGylation" can enhance the drug's solubility, stability, and circulation half-life, while reducing its immunogenicity.[5][6] Maleimide-functionalized liposomes are also being developed as carriers for targeted drug delivery.[7]
-
Bioconjugation and Diagnostics: The specific reaction with thiols allows for the precise attachment of labels, such as fluorescent dyes or biotin, to proteins and antibodies for use in various bioassays and diagnostic kits.[1][2]
-
Surface Modification and Biomaterials: Surfaces can be functionalized with NHMI to create platforms for immobilizing proteins, enzymes, or antibodies.[8][9][10][11] This is crucial for the development of biosensors, affinity chromatography columns, and biocompatible coatings for medical devices.[9][10][11]
-
Polymer Chemistry: NHMI serves as a monomer or a functionalizing agent in polymer synthesis, enabling the creation of well-defined polymers with reactive handles for further modification.[12][13][14][15] Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and copper-mediated living radical polymerization are often employed to synthesize maleimide-terminated polymers with controlled molecular weights and low polydispersity.[4][5][12]
Experimental Protocols
Protocol 1: Maleimide Functionalization of a Thiol-Containing Peptide
This protocol describes the labeling of a peptide containing a cysteine residue with a maleimide-functionalized dye.
Materials:
-
Thiol-containing peptide
-
Maleimide-activated fluorescent dye
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., gel filtration or HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1]
-
(Optional) Reduction of Disulfides: If the peptide may have formed disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 20-30 minutes.
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-activated dye in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-dye solution to the peptide solution while gently stirring.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[1]
-
Purification: Purify the labeled peptide from excess dye and other reagents using gel filtration, HPLC, or other suitable chromatography methods.[1][2]
-
Storage: Store the purified conjugate protected from light at 2-8°C for short-term storage or at -20°C for long-term storage. For extended storage, the addition of 5–10 mg/mL BSA and 0.01–0.03% sodium azide (B81097) is recommended to prevent denaturation and microbial growth.
Protocol 2: Synthesis of Maleimide-Terminated Poly(N-isopropylacrylamide) (PNIPAAm) via RAFT Polymerization and Post-Polymerization Modification
This protocol outlines the synthesis of a well-defined maleimide-functionalized polymer.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
Chain Transfer Agent (CTA) for RAFT polymerization (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Furan-protected aminoethyl maleimide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dioxane, Methanol, Toluene (B28343)
-
Dialysis tubing (MWCO appropriate for the target polymer size)
Procedure:
-
RAFT Polymerization of NIPAAm:
-
In a reaction vessel, dissolve NIPAAm, CTA, and AIBN in a suitable solvent like dioxane.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Conduct the polymerization at a specific temperature (e.g., 70°C) for a defined time to achieve the desired molecular weight and conversion.
-
Purify the resulting carboxy-terminated PNIPAAm by precipitation in a non-solvent (e.g., cold diethyl ether) and subsequent dialysis against methanol.[12]
-
-
Amidation with Furan-Protected Aminoethyl Maleimide:
-
Dissolve the carboxy-terminated PNIPAAm, furan-protected aminoethyl maleimide, EDC, and NHS in a suitable solvent like DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the furan-protected maleimide-terminated PNIPAAm by dialysis.[4]
-
-
Deprotection via Retro-Diels-Alder Reaction:
-
Dissolve the furan-protected polymer in toluene.
-
Heat the solution under reflux (e.g., 110°C) for several hours (e.g., 4-7 hours) to remove the furan (B31954) protecting group.[5][16]
-
Precipitate the final maleimide-terminated PNIPAAm in a non-solvent and dry under vacuum.[16]
-
-
Characterization:
Protocol 3: Functionalization of a Glass Surface with this compound for Protein Immobilization
This protocol describes the modification of a glass surface to introduce maleimide groups for subsequent protein coupling.
Materials:
-
Glass slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, Anhydrous Ethanol (B145695)
-
N-Succinimidyl 3-maleimidopropionate (SMP)
-
Dimethylformamide (DMF)
-
Phosphate (B84403) buffer (pH 7.2)
Procedure:
-
Surface Cleaning and Activation:
-
Clean the glass slides thoroughly with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and reactive ) or by plasma cleaning to generate hydroxyl groups on the surface.[9]
-
-
Silanization:
-
Maleimide Functionalization:
-
Dissolve SMP in DMF.
-
Immerse the amine-functionalized slides in the SMP solution and incubate for 2 hours at room temperature to form a maleimide-activated surface.
-
Rinse the slides with DMF and then with phosphate buffer.
-
-
Protein Immobilization:
-
Prepare a solution of the thiol-containing protein in phosphate buffer (pH 7.2).
-
Incubate the maleimide-activated slides with the protein solution for 2 hours at room temperature or overnight at 4°C.
-
Wash the slides extensively with buffer to remove non-covalently bound protein.
-
-
Characterization of Surface Modification:
-
Contact Angle Measurement: Measure the water contact angle after each modification step. A successful modification will result in changes in surface hydrophilicity/hydrophobicity.[20][21]
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the elemental composition of the surface at each stage, looking for the appearance of nitrogen (from APTES and maleimide) and changes in the C1s and O1s spectra.[20][22]
-
Data Presentation
Table 1: Quantitative Data for Maleimide Functionalization of Polymers
| Polymer | Functionalization Method | Degree of Functionalization (%) | PDI | Reference |
| Poly(methacrylates) | Copper-mediated LRP | 80-100 | 1.06-1.27 | [5] |
| Four-armed poly(NIPAAm) | RAFT Polymerization | ~95 (chain-end trithiocarbonate) | < 1.06 | [12] |
| Poly(2-oxazoline)s | CROP with functional initiator | >95 (NMR) | < 1.2 | [16] |
Table 2: Quantitative Data for Surface Functionalization and Bioconjugation
| Surface | Functionalization Steps | Characterization Method | Key Finding | Reference |
| Glass | APTES + SMP | Contact Angle | Decrease in contact angle after plasma, increase after APTES, further change after SMP | [20] |
| Glass | APTES + SMP | XPS | Appearance of N1s peak after APTES and SMP functionalization | [22] |
| Liposomes | EDC/NHS coupling | Protein Assay | Up to 5 x 10⁻⁴ mol protein/mol lipid immobilized | [8] |
| Microplate wells | PVLA method | Enzyme Activity Assay | 6-7 fold greater immobilization of alkaline phosphatase compared to simple adsorption | [11] |
| Gold Nanoparticles | OPSS-(PEG)5kDa-Mal | XPS | Confirmation of thiolate binding to gold surface | [23] |
Visualizations
Caption: Workflow for polymer and surface functionalization with maleimide and subsequent bioconjugation.
Caption: Reaction mechanisms for maleimide-based bioconjugation targeting thiols and amines.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lifetein.com [lifetein.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of N-maleimido-functionalized hydrophilic polymers via copper-mediated living radical polymerization: a suitable alternative to PEGylation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein immobilization on the surface of liposomes via carbodiimide activation in the presence of N-hydroxysulfosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Facile Surface Modification Strategy for Antibody Immobilization on 3D-Printed Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient immobilization of proteins by modification of plate surface with polystyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Maleimide-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. wilhelm-lab.com [wilhelm-lab.com]
Application Notes and Protocols: Achieving Optimal Yields in N-Hydroxymaleimide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for N-Hydroxymaleimide (NHM), focusing on optimizing yield for its synthesis and subsequent application in bioconjugation. Detailed protocols for key experiments are provided, along with a summary of quantitative data to facilitate experimental design and execution.
I. Synthesis of this compound
The synthesis of this compound typically involves the reaction of maleic anhydride (B1165640) with hydroxylamine (B1172632) or its salts. The reaction proceeds in two conceptual steps: the formation of N-hydroxymaleamic acid, followed by cyclodehydration to yield the imide. The overall yield is highly dependent on the reaction conditions.
Factors Influencing Yield:
Several factors can significantly impact the theoretical and practical yields of chemical reactions[1]. For the synthesis of this compound, key parameters to control include:
-
Reactants and Reagents: The purity of maleic anhydride and the choice of hydroxylamine source (e.g., hydroxylamine hydrochloride, hydroxylamine sulfate) are critical. The use of a base is necessary to liberate free hydroxylamine from its salt.
-
Solvent: The choice of solvent influences the solubility of reactants and intermediates, and can affect the reaction rate and side reactions. Ethereal and aromatic solvents are commonly used.
-
Catalyst: Acid or base catalysts can be employed to promote the cyclodehydration step.
-
Temperature: Temperature affects the rate of both the desired reaction and potential side reactions. Careful temperature control is crucial.
-
Reaction Time: Sufficient reaction time is necessary for completion, but prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
-
Purification Method: The efficiency of the purification process (e.g., recrystallization, filtration) directly impacts the final isolated yield.
Summary of Reaction Conditions and Yields:
The following table summarizes various reported conditions for the synthesis of this compound and its analogs, providing a comparative overview of how different parameters can influence the final yield.
| Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride, Hydroxylamine Hydrochloride | Sodium Methoxide (B1231860) | Methanol (B129727), Toluene (B28343) | Reflux | 2 (reflux) | 49 | PrepChem.com |
| Succinic Anhydride, Hydroxylamine Sulfate, Sodium Hydroxide | - | Water, Toluene | Room Temperature | 1 | High (not specified) | Google Patents[2] |
| Succinic Anhydride, Hydroxylamine Hydrochloride | Complex Acid Catalyst (Sulfuric acid, Acetic acid) | Dioxane | 70-130 | 1-20 | 90.8 | Google Patents[3] |
| Phthalic Anhydride, Hydroxylamine Hydrochloride | Triethylamine | Isopropanol | 70-95 | 0.5-1.5 | 78.1 | Google Patents[4] |
| Phthalic Anhydride, Hydroxylamine Hydrochloride | - | Hydrated Dioxane | 100-105 | 2 | 90-95 | Google Patents[5] |
II. Experimental Protocols
Protocol 1: Synthesis of this compound from Maleic Anhydride and Hydroxylamine Hydrochloride
This protocol is adapted from a general procedure for the synthesis of N-hydroxyimides.
Materials:
-
Maleic Anhydride
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Methoxide (NaOMe)
-
Methanol (anhydrous)
-
Toluene
-
Ethyl Acetate (B1210297) (for recrystallization)
Procedure:
-
Preparation of free hydroxylamine: In a flask, suspend hydroxylamine hydrochloride in anhydrous methanol. To this suspension, add a freshly prepared solution of sodium methoxide in methanol dropwise with stirring. The reaction is exothermic, so maintain the temperature with an ice bath. Sodium chloride will precipitate.
-
Filtration: After the addition is complete, stir the mixture for an additional 15 minutes and then filter to remove the precipitated sodium chloride.
-
Reaction with Maleic Anhydride: To the filtrate containing free hydroxylamine, add maleic anhydride in small portions with stirring.
-
Reflux: After the addition of maleic anhydride is complete, reflux the reaction mixture for 2 hours.
-
Solvent Removal and Extraction: Remove the methanol by evaporation under reduced pressure. Add toluene to the residue and reflux for an additional 4 hours using a Dean-Stark apparatus to remove water.
-
Isolation of Crude Product: After cooling, the crude this compound will precipitate. Collect the precipitate by filtration.
-
Purification: Recrystallize the crude product from ethyl acetate to obtain pure this compound. A yield of approximately 49% can be expected.[6]
Protocol 2: Purification of this compound
This protocol describes a method for purifying crude this compound to high purity.
Materials:
-
Crude this compound
-
Ethyl Acetate
Procedure:
-
Dissolution: Add the crude this compound to a flask and add ethyl acetate.
-
Reflux: Heat the mixture to reflux for 2 hours to dissolve the solid and any impurities.
-
Hot Filtration: While hot, filter the solution to remove any insoluble materials.
-
Crystallization: Allow the filtrate to cool to room temperature, then cool further in an ice bath to 12°C for 1 hour to induce crystallization.
-
Isolation: Collect the purified crystals by filtration and dry them under vacuum. This method can yield a product with a purity of over 99%.
III. Application in Bioconjugation: Reaction with Thiols
This compound and its derivatives are widely used as reagents for the selective modification of proteins and other biomolecules through reaction with thiol groups, primarily from cysteine residues. This reaction, a Michael addition, is a cornerstone of bioconjugation chemistry for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functional bioconjugates.
Factors for Optimal Bioconjugation:
-
pH: The reaction rate is highly pH-dependent. The thiol group must be in its nucleophilic thiolate form (S⁻) to react. Therefore, the reaction is typically carried out at a pH slightly below or at the pKa of the thiol group (for cysteine, the pKa is around 8.3). A pH range of 6.5-7.5 is often optimal to achieve a good reaction rate while minimizing side reactions. At higher pH, the hydrolysis of the maleimide (B117702) ring becomes more significant.
-
Stoichiometry: The molar ratio of the maleimide reagent to the protein can be adjusted to control the degree of labeling.
-
Temperature and Time: The reaction is typically fast and can be carried out at room temperature or 4°C. The reaction time is usually monitored to ensure completion and avoid side reactions.
-
Side Reactions:
-
Hydrolysis: The maleimide ring can undergo hydrolysis, especially at higher pH, rendering it unreactive towards thiols.
-
Thiazine (B8601807) Rearrangement: When conjugating to an N-terminal cysteine, a rearrangement of the initial succinimidyl thioether adduct to a more stable six-membered thiazine ring can occur, particularly at or above physiological pH.[7]
-
Summary of Thiol-Maleimide Reaction Conditions:
| Parameter | Condition | Rationale |
| pH | 6.5 - 7.5 | Balances the rate of the desired thiol-maleimide reaction with the rate of maleimide hydrolysis.[7] |
| Temperature | 4°C to Room Temperature | Provides a sufficient reaction rate while maintaining protein stability. |
| Buffer | Phosphate-buffered saline (PBS) | A common biocompatible buffer that maintains the desired pH. |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Often used to reduce disulfide bonds in proteins to free up thiol groups for conjugation. It does not contain a thiol group itself, avoiding reaction with the maleimide. |
IV. Visualizing Workflows and Mechanisms
To aid in the understanding of the synthesis and application of this compound, the following diagrams illustrate the key processes.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for thiol-maleimide bioconjugation and potential side reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. KR20230027520A - Method for producing high purity N-hydroxy succinimide using succinic anhydride - Google Patents [patents.google.com]
- 3. CN103145601B - The preparation method of N-hydroxysuccinimide - Google Patents [patents.google.com]
- 4. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
- 5. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fluorescent Probes with N-Hydroxymaleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of fluorescent probes is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and quantification of biomolecules and cellular processes with high specificity and sensitivity. N-Hydroxymaleimide and its derivatives, particularly N-hydroxysuccinimide (NHS) esters of maleimides, are pivotal reagents in the synthesis of thiol-reactive fluorescent probes. These probes are extensively used for the selective labeling of cysteine residues in proteins and peptides. The maleimide (B117702) group reacts specifically with sulfhydryl groups to form a stable thioether bond, providing a robust method for bioconjugation.[1][2]
This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes utilizing N-hydroxy-activated maleimide chemistry. It covers the principles of probe design, synthesis of amine-reactive fluorescent dyes, and their subsequent conversion to thiol-reactive maleimide probes, along with protocols for protein labeling.
Principle of Thiol-Reactive Fluorescent Probe Synthesis
The creation of a maleimide-functionalized fluorescent probe is typically a multi-step process. The core principle involves the chemical linkage of a fluorophore to a maleimide moiety. A common and efficient strategy is to first synthesize or procure a fluorophore with a reactive functional group, such as a carboxylic acid. This carboxylic acid is then activated, often using N-hydroxysuccinimide (NHS) or a similar N-hydroxy compound, to create an amine-reactive NHS ester.[3][4] This activated fluorophore can then be conjugated to a molecule that contains both an amine and a maleimide group, yielding the final thiol-reactive fluorescent probe.
Alternatively, a fluorophore containing an amine group can be directly reacted with a compound that has both a maleimide group and an NHS ester.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive N-Hydroxysuccinimidyl (NHS) Ester of a Carboxy-Fluorophore
This protocol describes the general procedure for activating a fluorophore containing a carboxylic acid group to make it reactive towards primary amines. Carboxyfluorescein and carboxyrhodamine B are common examples of such fluorophores.[3][4]
Materials:
-
Carboxy-fluorophore (e.g., 5(6)-Carboxyfluorescein)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N′-Diisopropylcarbodiimide (DIC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxy-fluorophore in anhydrous DMF or DCM.
-
Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) to the solution.
-
Add 1.1 equivalents of DCC or DIC to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours in the dark. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting NHS ester of the fluorophore by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Conjugation of an NHS-Ester Fluorophore to an Amine-Maleimide Linker
This protocol details the reaction of the synthesized amine-reactive fluorophore with a linker molecule containing both a primary amine and a maleimide group (e.g., N-(2-aminoethyl)maleimide).
Materials:
-
NHS-ester of the fluorophore (from Protocol 1)
-
N-(2-aminoethyl)maleimide or other suitable amine-maleimide linker
-
Anhydrous DMF
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the NHS-ester of the fluorophore in anhydrous DMF.
-
In a separate tube, dissolve 1.0 equivalent of the amine-maleimide linker in anhydrous DMF.
-
Add 1.2 equivalents of TEA or DIPEA to the amine-maleimide solution.
-
Slowly add the amine-maleimide solution to the fluorophore NHS-ester solution while stirring.
-
Stir the reaction at room temperature for 2-4 hours in the dark.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography or HPLC.
Protocol 3: Labeling of Proteins with a Maleimide-Functionalized Fluorescent Probe
This protocol outlines the general procedure for labeling proteins containing cysteine residues with the synthesized thiol-reactive fluorescent probe.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.[5][6]
-
Maleimide-functionalized fluorescent probe
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - optional, for reducing disulfide bonds.[5]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[4][5] Buffers containing thiols (like DTT) should be avoided.[6]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4][5]
-
Prepare a stock solution of the maleimide-functionalized fluorescent probe in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.[5]
-
Add a 10-20 fold molar excess of the fluorescent probe solution to the protein solution.[5][6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[5][6]
-
Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column.[5]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its maximum absorption wavelength).[6]
Data Presentation
The following table summarizes the spectral properties of selected fluorescent probes created using maleimide or naphthalimide chemistry.
| Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference(s) |
| Amino-chloro-maleimide | ~410-430 | 461-487 | 0.37 | Diethyl ether | [7] |
| Amino-bromo-maleimide | ~410-430 | 461-487 | 0.30 | Diethyl ether | [7] |
| Amino-iodo-maleimide | ~410-430 | 461-487 | 0.08 | Diethyl ether | [7] |
| Amino-thio-maleimide | ~450-480 | 526-564 | N/A | Diethyl ether | [7] |
| 4-methoxy-N-(2-hydroxy-1-hydroxymethylethyl) naphthalimide | 362 | 435 | 0.73 | Acetone | [5][6] |
| Covalent Fluorescent Polyurethane (PU-MHHNA) | 362 | 435 | 0.92 | Acetone | [5][6] |
N/A: Data not available in the cited sources.
Visualizations
Workflow for Creating a Thiol-Reactive Fluorescent Probe
Caption: Synthesis of a thiol-reactive maleimide probe.
Protein Labeling with a Maleimide Probe
Caption: Workflow for labeling proteins with a maleimide probe.
Application in Studying Protein Interactions
Caption: Use of a labeled protein to study protein-protein interactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols for Labeling Antibodies with Maleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of antibodies with maleimide (B117702) derivatives. The protocols outlined below are intended for researchers in academia and industry, including those involved in drug development, who require precisely labeled antibodies for various applications such as immunoassays, fluorescence microscopy, flow cytometry, and antibody-drug conjugates (ADCs).
The primary mechanism of maleimide-based antibody labeling involves the reaction of a maleimide group with a sulfhydryl (thiol) group (-SH) on the antibody, forming a stable thioether bond.[1][][3] This reaction is highly specific for thiols at a neutral pH range of 6.5-7.5.[4][5] Antibodies, specifically IgGs, possess inter-chain disulfide bonds that can be selectively reduced to generate free sulfhydryl groups for maleimide conjugation. Alternatively, heterobifunctional linkers containing both an N-hydroxysuccinimide (NHS) ester and a maleimide group can be used to first react with primary amines (e.g., on lysine (B10760008) residues) on the antibody, thereby introducing a maleimide group for subsequent conjugation to a thiol-containing molecule.[][7][8][9][]
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful antibody labeling with maleimide derivatives, compiled from various sources.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL (7.5-15 mg/mL for IgG)[3] | Higher concentrations generally lead to better labeling efficiency.[4] |
| Maleimide Dye Stock Solution | 10 mM in anhydrous DMSO or DMF[1][3] | Should be freshly prepared.[1] |
| Dye-to-Antibody Molar Ratio | 10:1 to 20:1[1][3] | This range ensures efficient labeling. The optimal ratio may need to be determined empirically.[11] |
| TCEP (Reducing Agent) Molar Excess | 10- to 100-fold molar excess over the antibody[1][3][4] | Used to reduce disulfide bonds and generate free thiols. |
Table 2: Optimal Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction Buffer | 1X PBS, 10-100 mM Phosphate, Tris, or HEPES[1][3] | Buffer must be free of thiol-containing compounds.[1] |
| Reaction pH | 7.0 - 7.5[1][3][4] | Ensures chemoselectivity for thiols. Above pH 7.5, competitive reaction with amines can occur.[4][5] |
| Reaction Temperature | Room temperature or 2-8°C[1] | Overnight incubation at 2-8°C is recommended for more sensitive proteins.[1] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C[1][3][4] | |
| Environment | Degassed buffer, protected from light[1] | An inert gas (N2 or Ar) can be used to prevent re-oxidation of disulfide bonds.[3][4] |
II. Experimental Protocols
This section provides detailed, step-by-step protocols for labeling antibodies with maleimide derivatives.
Protocol 1: Generation of Thiol Groups on the Antibody via Disulfide Bond Reduction
This protocol is for antibodies that do not have free thiols readily available for conjugation.
Materials:
-
Antibody to be labeled
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., 1X PBS, pH 7.2-7.4)[4]
-
Inert gas (Nitrogen or Argon) (optional)
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP in water.
-
Reduction Reaction: Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[1][4]
-
Incubation: Incubate the reaction mixture for approximately 30 minutes at room temperature.[3][4] To prevent the re-formation of disulfide bonds, it is recommended to carry out the reduction and subsequent labeling reaction in the presence of an inert gas.[3][4]
Protocol 2: Antibody Labeling with a Maleimide-Functionalized Dye
This protocol describes the conjugation of a maleimide-containing label to a thiol-containing antibody.
Materials:
-
Thiol-containing antibody (from Protocol 1 or naturally containing free thiols)
-
Maleimide-functionalized dye or other label
-
Anhydrous DMSO or DMF
-
Reaction Buffer (as in Protocol 1)
Procedure:
-
Prepare Maleimide Stock Solution: Allow the vial of the maleimide derivative to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][3] Vortex briefly to ensure the dye is fully dissolved.[3]
-
Labeling Reaction: While gently stirring or vortexing the antibody solution, add the maleimide stock solution to achieve a final dye-to-antibody molar ratio of 10:1 to 20:1.[1][3]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][3] Ensure the reaction is protected from light.[1][3]
Protocol 3: Purification of the Labeled Antibody
It is crucial to remove the unreacted maleimide derivative from the labeled antibody.
Materials:
-
Labeled antibody solution from Protocol 2
-
Purification system (e.g., gel filtration column, spin desalting column, HPLC, FPLC, or dialysis cassette)[1]
-
Appropriate purification buffer (e.g., 1X PBS)
Procedure:
-
Select Purification Method: Choose a suitable purification method based on the scale of the reaction and the properties of the antibody and label. Gel filtration is a commonly used method.[1]
-
Column Equilibration (for Gel Filtration): Equilibrate the gel filtration column with the purification buffer according to the manufacturer's instructions.
-
Sample Application: Carefully apply the labeling reaction mixture to the top of the equilibrated column.
-
Elution: Elute the labeled antibody with the purification buffer. The labeled antibody will typically elute first, followed by the smaller, unreacted dye molecules.
-
Fraction Collection: Collect the fractions containing the purified, labeled antibody.
Protocol 4: Characterization and Storage of the Labeled Antibody
Characterization - Determination of Degree of Labeling (DOL): The DOL, which is the average number of label molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[3]
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the dye.[3]
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.
Storage:
-
For short-term storage (up to one week), store the labeled antibody at 2-8°C in the dark.[1]
-
For long-term storage (up to one year), add a stabilizer such as 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide.[1][3] Alternatively, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[1][3]
III. Visualizations
Workflow for Antibody Labeling with a Maleimide Derivative
Caption: Experimental workflow for antibody labeling.
Reaction Scheme: Maleimide-Thiol Conjugation
Caption: Maleimide reaction with a thiol group.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. biotium.com [biotium.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application of N-Hydroxymaleimide Chemistry in Advanced Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sensitive and specific diagnostic assays is paramount for early disease detection, patient monitoring, and guiding therapeutic strategies. A critical component in the assembly of robust immunoassays is the stable and efficient conjugation of biological molecules, such as antibodies and enzymes, to solid surfaces or signaling entities. While N-Hydroxymaleimide (NHM) itself is a reactive compound used in organic synthesis, its core functional group, the maleimide (B117702), is a cornerstone of modern bioconjugation strategies for diagnostic assay development. This is primarily achieved through the use of heterobifunctional crosslinkers containing a maleimide group.
The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This targeted reactivity allows for the site-specific attachment of proteins, ensuring a controlled orientation and preserving the biological activity of the conjugated molecules. The resulting thioether bond is highly stable, a crucial attribute for the longevity and reliability of diagnostic kits. This application note provides a detailed overview of the use of maleimide chemistry in diagnostic assays, including quantitative performance data, detailed experimental protocols, and visual workflows.
Principle of Maleimide-Thiol Bioconjugation
The fundamental principle behind the use of maleimide-based reagents in diagnostic assays is the Michael addition reaction between the maleimide double bond and the sulfhydryl group of a cysteine residue. This reaction proceeds rapidly and specifically at a neutral pH range (6.5-7.5), forming a stable covalent thioether linkage. This specificity is advantageous over other common bioconjugation methods, such as those targeting primary amines (lysine residues), which are often more abundant and can lead to heterogeneous products with compromised antibody binding affinity.
Heterobifunctional crosslinkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are frequently employed. These reagents possess two different reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide group that reacts with sulfhydryls. This allows for a two-step conjugation process, providing greater control over the final conjugate.
Quantitative Performance Data
The use of maleimide chemistry for the preparation of antibody-enzyme conjugates has been shown to enhance the sensitivity of immunoassays. A comparative study of a sandwich enzyme immunoassay (ELISA) for human ferritin and human thyroid-stimulating hormone (TSH) demonstrated the superiority of a maleimide-horseradish peroxidase (HRP) conjugate over a conjugate prepared by the conventional periodate (B1199274) method.
| Analyte | Conjugation Method | Sensitivity Improvement (vs. Periodate Method) | Reference |
| Human Ferritin | Maleimide-HRP | Greater sensitivity | [1] |
| Human TSH | Maleimide-HRP | Greater sensitivity | [1] |
Furthermore, in the context of nanoparticle-based assays, maleimide-thiol chemistry has been shown to achieve high conjugation efficiencies. For instance, the conjugation of a cyclic peptide to nanoparticles via a maleimide-thiol linkage reached an efficiency of 84 ± 4% within 30 minutes at room temperature.[2]
Experimental Protocols
Protocol 1: Preparation of an Antibody-HRP Conjugate using a Maleimide Crosslinker for ELISA
This protocol describes the conjugation of Horseradish Peroxidase (HRP) to an antibody using the heterobifunctional crosslinker SMCC.
Materials:
-
Antibody (containing free sulfhydryl groups or to be reduced)
-
Horseradish Peroxidase (HRP)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (optional)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4
-
EDTA
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation (Reduction of Disulfides - Optional):
-
If the antibody does not have accessible free sulfhydryl groups, reduction of disulfide bonds is necessary.
-
Dissolve the antibody in PBS containing 1 mM EDTA.
-
Add a 20-fold molar excess of DTT or TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with PBS containing 1 mM EDTA.
-
-
Activation of HRP with SMCC:
-
Dissolve HRP in PBS (pH 7.2-7.4).
-
Dissolve SMCC in DMSO or DMF to a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of the SMCC solution to the HRP solution.
-
Incubate for 1 hour at room temperature with gentle stirring.
-
Remove excess SMCC using a desalting column equilibrated with PBS (pH 7.2-7.4).
-
-
Conjugation of Maleimide-Activated HRP to the Antibody:
-
Immediately mix the purified maleimide-activated HRP with the thiol-containing antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To quench the reaction, add a final concentration of 1 mM cysteine or β-mercaptoethanol and incubate for 15 minutes at room temperature.
-
-
Purification and Storage of the Conjugate:
-
Purify the antibody-HRP conjugate from unconjugated HRP and antibody using size-exclusion chromatography (e.g., Sephacryl S-200).
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 403 nm (for HRP).
-
Pool the fractions containing the conjugate.
-
Add a stabilizer such as bovine serum albumin (BSA) to a final concentration of 1% and store at 4°C. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.
-
Protocol 2: Preparation of Antibody-Coated Gold Nanoparticles for Lateral Flow Assays using Maleimide Chemistry
This protocol outlines the conjugation of antibodies to gold nanoparticles for use in lateral flow immunoassays.
Materials:
-
Gold nanoparticles (AuNPs), ~40 nm
-
Antibody (with free sulfhydryl groups)
-
Heterobifunctional PEG linker with an NHS ester at one end and a maleimide at the other (NHS-PEG-Maleimide)
-
Borate (B1201080) buffer (10 mM, pH 8.5)
-
Phosphate buffer (10 mM, pH 7.0) with 1 mM EDTA
-
Bovine Serum Albumin (BSA)
-
Sucrose
-
Tween-20
-
Centrifuge
Procedure:
-
Activation of Gold Nanoparticles with NHS-PEG-Maleimide:
-
Adjust the pH of the gold nanoparticle solution to ~8.5 with the borate buffer.
-
Dissolve the NHS-PEG-Maleimide linker in a small amount of DMSO.
-
Add the linker solution to the gold nanoparticle solution at a molar ratio optimized for your specific antibody and nanoparticle concentration.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Centrifuge the solution to pellet the activated gold nanoparticles. The speed and time will depend on the nanoparticle size (e.g., for 40 nm AuNPs, ~8,000 x g for 10 minutes).
-
Carefully remove the supernatant and resuspend the pellet in phosphate buffer (pH 7.0) with 1 mM EDTA. Repeat the washing step twice.
-
-
Conjugation of Antibody to Maleimide-Activated Gold Nanoparticles:
-
Prepare the antibody with free sulfhydryl groups as described in Protocol 1, Step 1.
-
Add the thiol-containing antibody to the washed maleimide-activated gold nanoparticles. The optimal antibody concentration should be determined empirically.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Blocking and Stabilization:
-
Add a solution of 1% BSA in phosphate buffer to block any remaining reactive sites on the nanoparticle surface. Incubate for 30 minutes at room temperature.
-
Centrifuge the gold nanoparticle-antibody conjugates and remove the supernatant.
-
Resuspend the pellet in a storage buffer containing sucrose, BSA, and a non-ionic surfactant like Tween-20.
-
-
Characterization and Application:
-
Characterize the conjugates by measuring their hydrodynamic diameter and zeta potential to confirm successful conjugation and stability.
-
The prepared conjugates are now ready to be striped onto the conjugate pad of a lateral flow test strip.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The use of maleimide-based bioconjugation chemistry offers a robust and reliable method for the development of high-performance diagnostic assays. The specificity of the maleimide-thiol reaction allows for the creation of well-defined and stable antibody-enzyme and antibody-nanoparticle conjugates, which can lead to significant improvements in assay sensitivity and reproducibility. The detailed protocols provided in this application note serve as a guide for researchers and scientists to effectively implement this powerful technology in their diagnostic assay development workflows. By leveraging the advantages of maleimide chemistry, the development of next-generation diagnostic tools with enhanced performance characteristics is readily achievable.
References
Troubleshooting & Optimization
troubleshooting low yield in N-Hydroxymaleimide reactions
Welcome to the technical support center for N-Hydroxymaleimide (NHM) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to NHM chemistry.
Troubleshooting Guide: Low Reaction Yield
Low product yield is a common challenge in organic synthesis. This guide provides a structured approach to identifying and resolving potential causes of low yield in reactions involving this compound.
Question: My this compound reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot them?
Answer:
Low yields in this compound reactions can stem from several factors, ranging from reagent quality to reaction conditions and purification methods. A systematic approach to troubleshooting is crucial for identifying the root cause.
1. Reagent Quality and Stability:
-
This compound Stability: this compound can be susceptible to degradation, especially if not stored properly. It should be stored at room temperature under an inert gas. Signs of degradation include a change in color from white/off-white to yellow or brown.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can lead to hydrolysis of activated esters or other side reactions. Always use anhydrous solvents, especially in moisture-sensitive reactions.
-
Substrate Purity: Impurities in your starting materials can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
2. Reaction Conditions:
-
Temperature: While some reactions proceed well at room temperature, others may require heating to overcome activation energy barriers. Conversely, excessive heat can lead to decomposition of reactants or products. Optimization of the reaction temperature is often necessary.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion.
-
pH and Base Selection: For reactions involving the coupling of this compound esters to amines, the choice and amount of base are critical. A common choice is a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). An incorrect amount of base can lead to side reactions or incomplete deprotonation of the amine.
-
Concentration: The concentration of reactants can influence the reaction rate and the prevalence of side reactions. Very dilute conditions may slow down the reaction, while highly concentrated conditions might favor polymerization or other bimolecular side reactions.
3. Side Reactions:
-
Hydrolysis: this compound and its activated esters are susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of maleic anhydride (B1165640) and hydroxylamine, reducing the amount of active reagent available for the desired reaction.
-
Polymerization: The maleimide (B117702) group can undergo polymerization, particularly at higher temperatures or in the presence of radical initiators.
-
Ring-Opening of Succinimide (B58015): In reactions with hindered amines, the succinimide ring of N-hydroxysuccinimide esters can be opened, leading to undesired byproducts. While this compound itself does not have a succinimide ring, analogous ring-opening can be a concern with related structures.
4. Purification Issues:
-
Product Loss During Extraction: If your product has some water solubility, it can be lost during aqueous workups. Saturating the aqueous phase with salt (e.g., NaCl) can help to reduce the solubility of the organic product in the aqueous layer.
-
Co-elution During Chromatography: Impurities may co-elute with your product during column chromatography, leading to a lower isolated yield of pure product. Optimizing the solvent system is key to achieving good separation.
-
Decomposition on Silica (B1680970) Gel: Some compounds are sensitive to the acidic nature of silica gel and may decompose during chromatography. Using a different stationary phase or neutralizing the silica gel with a base like triethylamine may be necessary.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low yields in this compound reactions.
Caption: A step-by-step workflow for diagnosing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of ≥ 97%, often determined by HPLC.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at room temperature under an inert gas to prevent degradation.
Q3: In what solvents is this compound soluble?
Q4: What are some common applications of this compound?
A4: this compound is a versatile compound used in:
-
Bioconjugation: For attaching biomolecules like proteins and peptides to other molecules.
-
Peptide Synthesis: As a reagent for preparing active esters for peptide coupling.
-
Polymer Chemistry: As an intermediate in the synthesis of functional polymers to enhance properties like thermal stability.
-
Organic Synthesis: As an oxidizing agent, for example, to selectively oxidize thiols to disulfides.
Experimental Protocols
General Protocol for N-Hydroxysuccinimide (NHS) Ester Coupling to a Primary Amine
This protocol is a general guideline for the coupling of an NHS-activated molecule to a substrate containing a primary amine.
Materials:
-
NHS-activated molecule
-
Amine-containing substrate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the amine-containing substrate in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add 1.5 molar equivalents of TEA or DIPEA to the solution and stir for 5-10 minutes.
-
In a separate container, dissolve 1.0-1.2 molar equivalents of the NHS-activated molecule in anhydrous DMF.
-
Add the solution of the NHS-activated molecule dropwise to the stirring solution of the amine.
-
Allow the reaction to stir at room temperature overnight or at a slightly elevated temperature (e.g., 30°C) if needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography on silica gel or by recrystallization.
Reaction Scheme: NHS Ester Coupling
Caption: General scheme for amine coupling using an NHS ester.
Quantitative Data Summary
| Parameter | Value/Condition | Typical Yield | Reference |
| N-Hydroxysuccinimide Synthesis | From Succinic Anhydride and Hydroxylamine HCl | 90.8% | |
| N-Hydroxyphthalimide Synthesis | From Phthalic Acid | 34% | |
| N-Hydroxyglutarimide Synthesis | From Glutaric Acid | 6% | |
| This compound Synthesis | From Maleic Acid | Failed | |
| Peptide Coupling | N-Boc-Ala-OSu with C-protected amino acid | ~50% |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction. Always follow appropriate laboratory safety procedures.
preventing hydrolysis of N-Hydroxymaleimide in aqueous buffers
Welcome to the technical support center for N-Hydroxymaleimide (NHM). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of NHM in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (NHM) degradation in aqueous buffers?
A1: The primary cause of this compound (NHM) degradation in aqueous solutions is hydrolysis. The maleimide (B117702) ring is susceptible to nucleophilic attack by hydroxide (B78521) ions, which are more abundant at higher pH values. This reaction results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative, rendering the NHM incapable of participating in desired conjugation reactions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the aqueous buffer. NHM is most stable at acidic to neutral pH (pH < 7). As the pH increases into the alkaline range (pH > 7.5), the concentration of hydroxide ions increases, leading to a significantly faster rate of hydrolysis. For optimal stability, it is recommended to work in a pH range of 6.5-7.5.[1]
Q3: What is the effect of temperature on NHM hydrolysis?
A3: Increasing the temperature accelerates the rate of hydrolysis of this compound. Therefore, it is advisable to conduct experiments at the lowest temperature compatible with the specific application to minimize degradation. If possible, reactions should be performed at room temperature or below.
Q4: Which buffer systems are recommended for working with this compound?
A4: Phosphate-based buffers, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 7.5 are commonly recommended for reactions involving maleimides.[1] It is crucial to avoid buffers containing primary or secondary amines (e.g., Tris) as these can react with the maleimide group. Also, ensure that the buffer components do not act as nucleophiles that could contribute to the degradation of NHM.
Q5: How can I monitor the hydrolysis of this compound in my buffer?
A5: The hydrolysis of this compound can be monitored spectrophotometrically. The maleimide group has a characteristic UV absorbance at approximately 300 nm. As hydrolysis proceeds and the maleimide ring opens, this absorbance decreases. By tracking the change in absorbance over time, the rate of hydrolysis can be determined.
Troubleshooting Guide
Issue: Low or no conjugation efficiency with this compound.
This issue is often attributable to the hydrolysis of the NHM reagent before or during the conjugation reaction. The following troubleshooting steps can help identify and resolve the problem.
Troubleshooting workflow for low NHM conjugation.
Quantitative Data on Maleimide Hydrolysis
| Compound | Temperature (°C) | k_OH (M⁻¹ s⁻¹) |
| N-hydroxymethylmaleimide (HMMI) | 10 | 1.83 |
| 20 | 4.35 | |
| 30 | 9.77 | |
| N-ethylmaleimide (EMI) | 20 | 0.93 |
| 30 | 2.18 | |
| 40 | 4.88 |
Data adapted from Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277–1280.[2] The rate of hydrolysis is proportional to the concentration of the hydroxide ion in the pH region between 7 and 9.[2]
Experimental Protocols
Protocol for Monitoring this compound Hydrolysis via UV-Vis Spectrophotometry
This protocol provides a method to determine the rate of NHM hydrolysis in a given aqueous buffer.
-
Materials:
-
This compound (NHM)
-
Aqueous buffer of interest (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of NHM in a water-miscible organic solvent (e.g., DMSO or DMF) to prevent premature hydrolysis.
-
Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer's cuvette holder.
-
Initiate the reaction by adding a small volume of the NHM stock solution to the pre-warmed buffer in the cuvette. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid affecting the buffer properties.
-
Immediately begin monitoring the absorbance of the solution at the λ_max of the maleimide group (around 300 nm).
-
Record the absorbance at regular time intervals until a significant decrease is observed, indicating substantial hydrolysis.
-
The rate of hydrolysis can be determined by plotting the absorbance versus time and fitting the data to an appropriate kinetic model.
-
Signaling Pathways and Logical Relationships
Hydrolysis Pathway of this compound
The following diagram illustrates the mechanism of hydroxide-catalyzed hydrolysis of this compound.
Mechanism of NHM hydrolysis.
References
common side reactions of N-Hydroxymaleimide and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxymaleimide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in bioconjugation?
A1: this compound (NHM) is a valuable reagent in bioconjugation and polymer chemistry.[1] It serves as a precursor for synthesizing maleimide (B117702) derivatives, which are crucial for creating high-performance polymers and resins.[1] In bioconjugation, its primary use is to introduce a maleimide group that can then react specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, to form stable thioether bonds.[1][2][3] This specific and efficient reaction makes it a cornerstone for developing antibody-drug conjugates (ADCs), protein labeling, and functionalizing surfaces.[2][4]
Q2: What is the core reaction mechanism involving this compound derivatives in bioconjugation?
A2: The key reaction is the Michael addition of a thiol group to the electron-deficient carbon-carbon double bond within the maleimide ring.[4] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5-7.5, and results in the formation of a stable covalent succinimidyl thioether linkage.[2][4] The reaction is efficient and can proceed under mild, physiological conditions without the need for a catalyst, particularly in polar solvents like water or DMSO.[2][5]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This guide addresses the most common side reactions encountered when using this compound-derived reagents and provides strategies to avoid them.
Issue 1: Low Conjugation Yield - Suspected Maleimide Instability
Q: My conjugation reaction is resulting in a low yield. I suspect the maleimide group is losing its reactivity. What could be the cause and how can I prevent it?
A: A common cause for low conjugation yield is the hydrolysis of the maleimide ring before it has a chance to react with the thiol. This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[4][5]
Root Cause Analysis and Avoidance Workflow
Caption: Workflow to troubleshoot low conjugation yield due to maleimide hydrolysis.
Mitigation Strategies:
-
pH Control: Maintain the reaction pH between 6.5 and 7.5. This range favors the reaction with thiols over hydrolysis.[4]
-
Fresh Solutions: Always use freshly prepared solutions of the maleimide-functionalized molecule. Avoid storing them in aqueous buffers, especially at a pH above 7.5.[4][5]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the maleimide to conditions that favor hydrolysis.[6]
Issue 2: Conjugate Instability and Dissociation
Q: I've successfully formed my conjugate, but it appears to be unstable and dissociates over time. What is happening and how can I create a more stable conjugate?
A: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[2][4] This is particularly relevant in vivo, where the conjugate can react with other thiols like albumin, leading to "payload migration".[5]
Stabilization Strategies:
A key strategy to prevent this is to promote the hydrolysis of the succinimide (B58015) ring after the initial conjugation. The resulting ring-opened product is much more stable and resistant to the retro-Michael reaction and thiol exchange.[5][7][8]
-
Post-Conjugation Hydrolysis: After the initial thiol-maleimide reaction, the succinimide ring of the conjugate can be purposefully hydrolyzed to its ring-opened, stable counterpart.[7][8] This can be achieved by adjusting the pH to a more basic level after the initial conjugation is complete.
-
Use of Electron-Withdrawing N-Substituents: The rate of this stabilizing ring-opening hydrolysis is greatly accelerated by electron-withdrawing N-substituents on the original maleimide.[7][8][9] Conjugates made with these types of maleimides can be more readily converted to their stable, ring-opened forms.[7][8]
Signaling Pathway for Conjugate Stability
Caption: Pathways for thiosuccinimide conjugate stability and instability.
Issue 3: Non-Specific Reactions and Product Heterogeneity
Q: I am observing non-specific labeling of my biomolecule, leading to a heterogeneous product mixture. What are the potential off-target reactions?
A: While the maleimide-thiol reaction is highly selective, other nucleophilic groups on a protein can react with maleimides under certain conditions. Additionally, if N-hydroxysuccinimide (NHS) esters are used to introduce the maleimide, they can also have side reactions.
Potential Side Reactions:
-
Reaction with Amines: Maleimide groups can react with amines, although this reaction is significantly slower than the reaction with thiols at neutral pH.[2] This side reaction becomes more prominent at pH values above 7.5.[6]
-
Thiazine (B8601807) Rearrangement: With unprotected N-terminal cysteine peptides, a side reaction can occur where the N-terminal amine attacks the carbonyl of the succinimide, leading to a thiazine derivative.[10]
-
NHS Ester Side Reactions: If an NHS ester of this compound is used to label a protein with a maleimide group, the NHS ester itself can react with nucleophiles other than the intended primary amines (like lysine). These can include serine, threonine, tyrosine, and arginine residues.[11]
-
Thiol Oxidation: The thiol groups on the biomolecule are susceptible to oxidation, forming disulfide bonds that are unreactive towards maleimides.[4]
Quantitative Data on Reaction Conditions
| Parameter | Recommended Range | Rationale | Potential Side Reaction if Deviated |
| pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Optimal for selective reaction with thiols.[4] | Hydrolysis of maleimide (>7.5), reaction with amines (>7.5).[4][6] |
| pH for NHS Ester Amination | 7.0 - 9.0 | Balance between amine reactivity and NHS ester hydrolysis.[6] | Increased hydrolysis of NHS ester at higher pH.[6] |
| Molar Excess of Maleimide Reagent | 10 to 20-fold | Drives the reaction to completion.[4] | Potential for increased non-specific reactions. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol outlines the general steps for conjugating a maleimide-activated molecule to a protein containing free cysteine residues.
1. Preparation of Protein:
- If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced.
- Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer) at pH 7.0-7.5.
- Add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol group itself.[4]
- Incubate for 1-2 hours at room temperature.
- Remove the excess TCEP using a desalting column.
- All buffers should be degassed to prevent re-oxidation of the thiols.[4]
2. Conjugation Reaction:
- Immediately after protein preparation, dissolve the maleimide-containing reagent in a suitable solvent (e.g., DMSO or DMF) and add it to the protein solution.
- Use a 10-20 fold molar excess of the maleimide reagent.[4]
- Perform the reaction at pH 6.5-7.5 in a degassed buffer.[4]
- Incubate for 1-2 hours at room temperature or overnight at 4°C.
3. Quenching and Purification:
- Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess maleimide reagent.
- Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis for Enhanced Stability
This protocol is an extension of Protocol 1 to increase the stability of the conjugate.
1. Perform Conjugation:
- Follow steps 1 and 2 of Protocol 1.
2. Induce Ring Hydrolysis:
- After the initial conjugation reaction, raise the pH of the reaction mixture to ~9.0.
- Incubate for 1-2 hours at room temperature. This will promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether.[5]
3. Quenching and Purification:
- Neutralize the pH back to ~7.4.
- Proceed with the quenching and purification steps as described in Protocol 1.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability and storage conditions for N-Hydroxymaleimide reagents
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of N-Hydroxymaleimide (NHM) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NHM) and what are its primary applications?
This compound (NHMI) is an organic compound widely used as an oxidizing agent in organic synthesis. It is a versatile building block in the development of various chemical products, especially in synthesizing maleimide (B117702) derivatives for high-performance polymers and resins. Its reactivity makes it valuable for bioconjugation, where it's used to attach biomolecules like proteins and peptides to other molecules or surfaces, which is crucial for drug delivery systems and diagnostics. NHM is also used in peptide synthesis and can act as a Michael acceptor.
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture and air. For optimal stability, storage under an inert gas atmosphere, such as nitrogen or argon, is recommended. While some sources suggest room temperature (RT) storage, others may recommend refrigerated conditions (+2°C to +8°C), similar to the related compound N-Hydroxysuccinimide (NHS). Always refer to the manufacturer's specific recommendations.
Q3: How should I store solutions of this compound and its activated esters (e.g., NHS esters)?
Solutions of NHM and its derivatives are significantly less stable than the solid powder, primarily due to hydrolysis. If you must store solutions, follow these critical guidelines:
-
Use Anhydrous Solvents: The solvent must be free of water. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. Be aware that DMSO is very hygroscopic and should be handled accordingly.
-
Store at Low Temperatures: Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C or -80°C. DMF has the advantage of not freezing at -20°C.
-
Use an Inert Atmosphere: Blanketing the solution with an inert gas like argon before sealing can extend its life.
-
Prepare Freshly: The best practice is to prepare solutions immediately before use to ensure maximum reactivity.
Q4: What is the shelf-life of this compound reagents?
When stored correctly as a solid under desiccated conditions, this compound is a stable compound. The related compound, N-Hydroxysuccinimide (NHS), has a guaranteed shelf-life of at least one year when stored as recommended. However, the effective shelf-life is highly dependent on storage conditions. Any exposure to moisture will significantly shorten its lifespan. The stability of solutions is much shorter, often measured in hours or days depending on the solvent, pH, and temperature.
Q5: What factors cause this compound reagents to degrade?
The primary cause of degradation for NHM and its active esters is hydrolysis . The maleimide ring is susceptible to opening, especially under neutral to alkaline pH conditions, forming an inactive maleamic acid derivative. Other factors include:
-
Moisture and Air: Even ambient humidity can lead to hydrolysis of the solid reagent over time.
-
pH: The rate of hydrolysis is highly pH-dependent. Stability is generally better under acidic conditions (pH < 7), while the rate of hydrolysis increases significantly in neutral and alkaline buffers (pH 7-9).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other decomposition pathways. Decomposition of solid NHM can occur at temperatures above 130-133°C.
Q6: How does pH affect the stability of this compound in solution?
The pH of the aqueous solution has a profound effect on the stability of the maleimide group.
-
Acidic pH (below ~6.5): The maleimide ring is relatively stable.
-
Neutral to Alkaline pH (7-9): The maleimide ring becomes increasingly susceptible to hydrolysis. The rate of hydrolysis is proportional to the concentration of hydroxide (B78521) ions in this pH range. This reaction involves a nucleophilic attack on the double bond of the maleimide ring, leading to ring-opening and the formation of a non-reactive maleamic acid. This is a critical consideration for bioconjugation reactions, which are often performed in this pH range to accommodate the stability of proteins.
Troubleshooting Guide
Q1: My conjugation reaction has low or no yield. Could my NHM reagent be the problem?
Yes, inactive reagents are a common cause of failed conjugation. If you suspect your NHM reagent has degraded, consider the following:
-
Improper Storage: Was the solid reagent exposed to moisture or stored improperly? Was your solvent truly anhydrous?
-
Reagent Age: Is the reagent old or past its recommended shelf-life?
-
Hydrolysis During Reaction: Are your reaction buffers at a pH where hydrolysis is rapid (pH > 7)? While the reaction with thiols is also faster at this pH, a competing hydrolysis reaction is always occurring.
-
Contaminated Buffers: Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the activated ester.
Q2: I see unexpected peaks in my chromatogram after a reaction. What could be the cause?
Unexpected peaks can arise from several sources:
-
Hydrolysis Product: The most common side product is the hydrolyzed maleamic acid derivative of your starting material.
-
Secondary Degradation: The initial products formed might be unstable under the reaction conditions and degrade further.
-
Side Reactions: In carbodiimide-mediated reactions using NHS, side reactions can produce undesired derivatives that interfere with the intended application. For instance, N-aryl maleimides can react to form a mixture of regio-isomeric thio-succinamic acids.
Q3: My solid this compound powder has changed color from white to off-white or yellow. Is it still usable?
A color change often indicates degradation or the presence of impurities. While a slight off-white color may be acceptable, a distinct yellow or brown coloration suggests significant degradation. It is highly recommended to use a fresh vial of the reagent or to test the activity of the discolored powder on a small scale before committing it to a critical experiment.
Q4: How can I test the activity of my this compound or NHS-ester reagent?
A simple functional test can confirm the reactivity of your reagent. You can monitor the reaction of the NHS ester with a small, amine-containing molecule (like benzylamine (B48309) or a simple peptide) using techniques like HPLC or LC-MS. The disappearance of the starting materials and the appearance of the expected amide product peak will confirm the reagent's activity. For NHS itself, its release during hydrolysis can be monitored spectrophotometrically at around 260 nm.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound (Solid)
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| Temperature | Room Temperature or +2°C to +8°C | Cool temperatures slow degradation. Always check the manufacturer's label. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to moisture and air, which cause hydrolysis. |
| Container | Tightly Sealed, Opaque | Protects from moisture, air, and potentially light. |
| Environment | Dry, Well-Ventilated Area | Store away from incompatible substances like strong oxidizing agents and bases. |
Table 2: Factors Affecting Stability of Maleimide Moieties in Solution
| Factor | Condition | Impact on Stability |
|---|---|---|
| pH | Acidic (< 6.5) | Relatively Stable |
| Neutral to Alkaline (> 7.0) | Increased rate of hydrolysis (ring-opening). | |
| Temperature | Low (0-4°C) | Slows hydrolysis rate. |
| High (> 25°C) | Accelerates hydrolysis rate significantly. | |
| Solvent | Anhydrous Organic (DMF, DMSO) | Required for storing active esters to prevent hydrolysis. |
| Aqueous Buffers | Hydrolysis is a competing reaction. |
| Additives | Primary Amines (Tris, Glycine) | Reacts with active esters, should be avoided in buffers. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Derivatives
This protocol outlines a general method to assess the stability of an NHM-containing compound under hydrolytic stress.
Objective: To determine the degradation pathway and rate of an NHM derivative under acidic, neutral, and alkaline conditions.
Materials:
-
This compound derivative stock solution (e.g., in Acetonitrile or DMF).
-
Hydrochloric Acid (HCl), 0.1 M.
-
Sodium Hydroxide (NaOH), 0.1 M.
-
Purified Water (HPLC grade).
-
Incubator or water bath set to 60°C.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
Methodology:
-
Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation:
-
Incubate all three solutions at 60°C. Protect samples from light to prevent photolytic degradation.
-
-
Time-Point Analysis:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately before analysis, neutralize the acidic and basic samples. Use an equimolar amount of NaOH for the acid sample and HCl for the base sample.
-
Dilute all samples to an appropriate concentration for HPLC analysis using the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated, stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks over time.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.
-
Characterize major degradation products using techniques like LC-MS if necessary to elucidate the degradation pathway.
-
Visual Diagrams
Caption: Workflow for handling and storing this compound reagents.
strategies to improve the efficiency of N-Hydroxymaleimide coupling
Welcome to the Technical Support Center for N-Hydroxymaleimide (NHM) and related N-Hydroxysuccinimide (NHS) ester coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and success of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (NHM) in coupling reactions?
A1: this compound (NHM) is a crucial reagent in bioconjugation and polymer chemistry. Its derivatives are primarily used to create amine-reactive esters. The resulting this compound esters can then react with primary amines to form stable amide bonds. More commonly, the maleimide (B117702) group itself is the key functional group for its ability to form stable covalent bonds with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction. Therefore, "NHM coupling" can refer to using an NHM-activated molecule to label an amine or introducing a maleimide group for subsequent thiol conjugation.
Q2: What is the relationship between this compound (NHM) and N-Hydroxysuccinimide (NHS)?
A2: NHM and NHS are structurally related compounds. Both are used to create "active esters" that readily react with primary amines. NHS esters are extremely common for amine coupling. The principles of amine coupling, hydrolysis, and optimization for NHS esters are directly applicable to NHM esters due to their similar reactivity. Both form a leaving group (NHM or NHS) upon successful reaction with an amine.
Q3: Why is my coupling reaction yield low?
A3: Low yields in NHM or NHS ester coupling reactions are common and can stem from several factors. The most frequent cause is the hydrolysis of the active ester, which competes with the desired amine reaction. Other causes include poor reagent quality, suboptimal reaction conditions (e.g., pH, concentration), steric hindrance of the reactants, or the presence of competing nucleophiles.
Q4: How does pH affect the coupling efficiency?
A4: The pH of the reaction buffer is a critical parameter. The coupling reaction with primary amines is most efficient at a pH between 7.0 and 8.5. Below this range, the primary amine is protonated (R-NH3+), making it a poor nucleophile. Above pH 8.5-9.0, the rate of hydrolysis of the active ester increases significantly, which consumes the reagent before it can react with the amine. Therefore, maintaining the optimal pH is essential for maximizing yield.
Q5: Are there side reactions I should be aware of?
A5: Yes. Besides hydrolysis, the active ester can react with other nucleophilic groups present on a protein or peptide. These include the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine. While the reaction with primary amines is generally the most favorable, these side reactions can occur, especially at higher pH or with prolonged reaction times.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: I am seeing very low yield or no desired product in my coupling reaction. What should I check first?
A: A systematic check of your reagents and reaction setup is the best approach.
-
Reagent Quality and Storage: NHM/NHS esters are highly sensitive to moisture. Hydrolysis can occur even during storage. It is highly recommended to use a fresh vial of the reagent or to test the quality of an already opened vial. Store reagents under an inert atmosphere (e.g., argon or nitrogen), tightly sealed, and desiccated.
-
Reaction Buffer pH: Verify the pH of your reaction buffer immediately before use. An incorrect pH is a common source of failure. The optimal range is typically 7.0-8.5.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is slow, not starting, or if side products are forming.
Problem 2: Multiple Spots on TLC / Peaks in LC-MS (Side Products)
Q: My analytical results show multiple products instead of a single desired product. What is happening?
A: The presence of multiple products indicates side reactions are occurring.
-
Hydrolysis: The most common side product is the hydrolyzed starting material (the carboxylic acid form of your ester). This can be confirmed by LC-MS. To minimize this, ensure all solvents are anhydrous, use fresh reagents, and avoid unnecessarily long reaction times.
-
Reaction with Other Nucleophiles: If you are labeling a complex biomolecule like a protein, the active ester may be reacting with other amino acid residues such as tyrosine or serine. Consider optimizing the pH or reactant stoichiometry to favor reaction with the target primary amine.
-
Succinimide (B58015) Ring Opening: With hindered amine partners, the nucleophile may attack the succinimide ring itself, leading to unwanted byproducts.
Workflow for Troubleshooting Low Coupling Efficiency
The following diagram outlines a logical workflow for troubleshooting common issues in NHM/NHS ester coupling reactions.
Caption: A step-by-step workflow for troubleshooting low-yield coupling reactions.
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction conditions is key to improving coupling efficiency. The following tables summarize the impact of critical parameters based on empirical studies.
Table 1: Effect of Reactant Ratio and Concentration
This data is adapted from studies on fluorescent labeling of aminoallyl-modified RNA using NHS esters, which demonstrates principles applicable to NHM coupling.
| RNA:NHS Ester Ratio | RNA Concentration | NHS Ester Concentration | Relative Labeling Efficiency |
| 1:10 | 30 µM | 0.3 mM | 1.0x |
| 1:50 | 30 µM | 1.5 mM | 1.8x |
| 1:100 | 30 µM | 3.0 mM | 2.1x |
| 1:200 | 30 µM | 6.0 mM | 2.4x |
| 1:500 | 30 µM | 15.0 mM | 2.5x |
| 1:150 | 100 µM | 15.0 mM | 2.6x |
| 1:50 | 300 µM | 15.0 mM | 2.8x |
Table 2: Effect of pH and Solvent
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| pH | 6.0 | 7.5 | 9.0 | pH 7.5-8.5 is optimal. Lower pH protonates the amine, while higher pH accelerates ester hydrolysis. |
| Solvent | Aqueous Buffer | DMF | DCM | Choice depends on substrate solubility. Aprotic polar solvents like DMF or DMSO are common for dissolving reagents before addition to an aqueous buffer. |
| Base (optional) | None | DIPEA | Triethylamine (TEA) | For couplings in organic solvents, a non-nucleophilic base is often added to scavenge the acidic NHS/NHM byproduct. |
Experimental Protocols
Protocol 1: General Procedure for Amine Coupling
This protocol provides a general starting point for coupling an NHM/NHS-activated small molecule to a protein or other amine-containing biomolecule.
-
Prepare Reagents:
-
Dissolve the protein containing the primary amine in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHM/NHS ester in an anhydrous aprotic solvent like DMSO or DMF to a high concentration (e.g., 10-100 mM).
-
-
Reaction Setup:
-
Add a 10- to 20-fold molar excess of the dissolved active ester to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted ester.
-
Remove the unreacted small molecules and the NHM/NHS byproduct by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Protocol 2: Monitoring Reaction via HPLC
Monitoring the release of the this compound or N-Hydroxysuccinimide byproduct is a powerful way to track both the desired reaction and the competing hydrolysis.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is effective for retaining these highly polar compounds.
-
Mobile Phase: A typical mobile phase consists of a high percentage of an organic solvent like acetonitrile (B52724) with a smaller percentage of an aqueous buffer (e.g., ammonium (B1175870) acetate). For example, 90% acetonitrile / 10% 20 mM ammonium acetate (B1210297) buffer, pH 7.5.
-
Procedure:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture.
-
Immediately quench the aliquot with a suitable acidic solution to stop the reaction.
-
Inject the quenched sample onto the HILIC column.
-
Monitor the peak corresponding to free NHM or NHS (detection at ~220 nm or ~260 nm). An increase in this peak area over time indicates the consumption of the active ester.
-
Reaction Mechanism and Side Reactions
The following diagram illustrates the desired coupling reaction pathway versus the primary competing side reaction, hydrolysis.
Caption: Desired amine coupling pathway vs. the competing hydrolysis side reaction.
Technical Support Center: Purification of N-Hydroxymaleimide (NHM) Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful purification of N-Hydroxymaleimide (NHM) labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying NHM-labeled proteins?
After a labeling reaction, it is crucial to remove unreacted or hydrolyzed this compound, as well as any reaction byproducts, to ensure the purity of the final conjugate. The most common purification methods leverage physical differences between the labeled protein and the small molecule contaminants.[1]
The primary methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[2] The crude reaction mixture is passed through a column packed with a porous resin. Larger molecules (the labeled protein) cannot enter the pores and elute first, while smaller molecules (excess NHM) enter the pores and have a longer path, eluting later.[3][4] This method is often used as a final "polishing" step in a purification workflow.[2]
-
Dialysis: This is a separation technique that uses a semi-permeable membrane to remove small, unwanted compounds from macromolecules in solution.[5] The sample is placed in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) and dialyzed against a large volume of buffer.[1][6] Small molecules like excess NHM diffuse out into the buffer, while the larger labeled protein is retained.[7]
-
Spin Desalting Columns: These are a rapid alternative to traditional SEC or dialysis for small sample volumes.[8][9] They are pre-packed columns that use centrifugation to pass the sample through a size-exclusion resin.[10] The protein is recovered in the flow-through, while salts and other small molecules are retained in the resin.[8]
Q2: How do I choose the best purification method for my specific protein?
The choice of purification method depends on several factors, including sample volume, desired purity, processing time, and the specific downstream application.
| Method | Principle | Typical Sample Volume | Processing Time | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by molecular size[4] | 100 µL - several mL | 30 - 90 minutes | High resolution, can separate aggregates | Can lead to sample dilution[4] |
| Dialysis | Diffusion across a semi-permeable membrane[5] | 10 µL - 500 mL[11] | 4 hours - overnight[5] | Handles large volumes, gentle on proteins | Time-consuming, potential for sample loss[7] |
| Spin Desalting Columns | Centrifuge-based size exclusion[8] | 2 µL - 4 mL[12] | < 10 minutes | Very fast, high recovery, easy to use[8] | Limited to smaller sample volumes |
Q3: How can I confirm the removal of unreacted NHM and assess the purity of my labeled protein?
Assessing the purity and successful labeling of your protein conjugate is a critical final step.
-
Quantifying Labeling Efficiency: The degree of labeling (DOL), or the ratio of dye molecules to protein molecules, can be determined using spectrophotometry.[13][14] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the specific label.[13]
-
Assessing Purity: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is commonly used to visualize the purity of the protein. A successful purification should show a single band corresponding to the molecular weight of your protein. You can also use analytical SEC-HPLC to check for the presence of aggregates or other contaminants.[4]
-
Quantifying Free Maleimide: To confirm the removal of unreacted maleimide, a colorimetric assay like the Ellman's test can be adapted.[15][16] This involves reacting the purified sample with a known amount of a thiol-containing compound (like L-cysteine) and then quantifying the remaining unreacted thiols.[17]
Experimental Workflow & Protocols
The overall process involves preparing the protein, performing the labeling reaction, purifying the conjugate, and finally, analyzing the product.
References
- 1. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. midlandsci.com [midlandsci.com]
- 9. Desalting Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Desalting Columns | Fisher Scientific [fishersci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. biotium.com [biotium.com]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
minimizing non-specific binding in N-Hydroxymaleimide reactions
Welcome to the technical support center for N-Hydroxymaleimide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring specific and efficient labeling of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound reactions?
The ideal pH range for the reaction of maleimides with sulfhydryl groups is between 6.5 and 7.5.[1] This range ensures high selectivity for thiols over other nucleophilic groups like amines. At a pH above 8.5, the reactivity towards primary amines increases, which can lead to non-specific labeling.[1] Additionally, at higher pH, the maleimide (B117702) group is more susceptible to hydrolysis into a non-reactive maleamic acid, reducing the efficiency of your conjugation.[1]
Q2: My protein's disulfide bonds are interfering with the reaction. How can I address this?
Disulfide bonds must be reduced to free sulfhydryl groups for the maleimide reaction to occur.[2] Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent because it is effective at this reduction and, unlike DTT or β-mercaptoethanol, it does not contain thiols and therefore does not need to be removed before adding the maleimide reagent.[1] If you must use DTT or another thiol-containing reducing agent, it is crucial to remove it completely, typically by using a desalting column, before initiating the conjugation.[1]
Q3: What are common causes of low reaction yield?
Several factors can contribute to low yields in this compound reactions:
-
Maleimide Hydrolysis: The maleimide group can be hydrolyzed and become non-reactive, especially at non-neutral pH.[3] It is best to prepare fresh solutions of the maleimide reagent.
-
Oxidation of Sulfhydryls: The target sulfhydryl groups on your protein can be oxidized, preventing the reaction.[2] Degassing buffers by vacuum or bubbling with an inert gas like nitrogen or argon can help minimize oxidation.[2]
-
Insufficient Molar Ratio: The molar ratio of the maleimide reagent to the protein may be too low. A 10:1 to 20:1 molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific protein.
-
Purity of Reactants: Impurities in either the protein or the maleimide reagent can lead to side reactions and lower the yield of the desired conjugate.[3]
Q4: How can I prevent the reversal of the maleimide-thiol bond?
The thioether linkage formed between a maleimide and a thiol can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to the exchange of the conjugate. To create a more stable linkage, a transcyclization reaction can be promoted by extending the incubation time in a buffered solution, which can stabilize the thiosuccinimide product.[4]
Troubleshooting Guides
Problem 1: High Non-Specific Binding
High non-specific binding can obscure your results and lead to false positives. Here’s a step-by-step guide to troubleshoot this issue.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
Detailed Steps:
-
Control pH: Ensure your reaction buffer is maintained between pH 6.5 and 7.5 to maximize selectivity for sulfhydryl groups.[5]
-
Use Blocking Agents: The addition of blocking agents can help to reduce non-specific interactions.[6]
-
Optimize Washing Steps: Increase the number and/or duration of washing steps after the conjugation reaction to remove unbound reagents. Including a mild detergent like Tween-20 in your wash buffers can also be effective.[8]
-
Quench Excess Maleimide: After the reaction is complete, quench any unreacted maleimide by adding a free thiol such as DTT, β-mercaptoethanol, or cysteine.[1] This will prevent the maleimide from reacting non-specifically with other components in your sample.
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis.[1] |
| Blocking Agents | 1% BSA or 0.01-0.05% Tween-20 | Reduces binding to surfaces and hydrophobic interactions.[6] |
| Quenching Agent | Excess free thiols (e.g., DTT, cysteine) | Deactivates unreacted maleimide to prevent further non-specific reactions.[1] |
Problem 2: Inconsistent or Low Conjugation Efficiency
If you are experiencing inconsistent or low conjugation efficiency, the following guide can help you identify and resolve the issue.
Logical Tree for Diagnosing Low Conjugation Efficiency
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
impact of reducing agents on N-Hydroxymaleimide conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reducing agents on N-Hydroxymaleimide (NHM) conjugation. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Disclaimer: The following information is primarily based on general maleimide (B117702) chemistry. While the principles are expected to be similar for this compound (NHM), specific reaction kinetics and stability may vary. It is recommended to perform small-scale pilot experiments to optimize protocols for your specific NHM reagent and biomolecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiols.[2] At a pH below 6.5, the reaction rate decreases, while at a pH above 7.5, the maleimide group can react with amines, and the rate of hydrolysis increases.[2]
Q2: Which reducing agent, TCEP or DTT, is recommended for reducing disulfide bonds prior to NHM conjugation?
Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is generally the preferred reducing agent. This is because TCEP is less likely to interfere with the maleimide conjugation reaction compared to Dithiothreitol (B142953) (DTT).[1][3][4] DTT contains thiol groups and therefore directly competes with the target thiol for reaction with the maleimide.[5]
Q3: Do I need to remove the reducing agent before adding my NHM reagent?
It is highly recommended to remove excess reducing agent, especially DTT, before initiating the conjugation reaction.[1] DTT must be removed, for example, by dialysis or using a desalting column. While TCEP is less reactive with maleimides than DTT, it can still lower the conjugation efficiency.[3][6] Therefore, removing excess TCEP is a good practice to ensure high conjugation yields.[7]
Q4: How should I prepare and store my this compound stock solution?
This compound reagents are susceptible to hydrolysis in aqueous solutions. It is best to prepare stock solutions in a dry, aprotic solvent such as DMSO or DMF and use them immediately. For storage, keep the stock solution at -20°C, protected from light and moisture. Aqueous solutions of maleimides should be prepared immediately before use and not stored.[8]
Q5: What can cause low conjugation efficiency?
Several factors can lead to low conjugation yield:
-
Hydrolysis of the NHM reagent: Premature hydrolysis can inactivate the maleimide group.[9]
-
Presence of excess reducing agent: Both TCEP and DTT can react with the maleimide, reducing the amount available for conjugation.[3][6]
-
Oxidized or inaccessible thiols: The target cysteine residues on the protein may have re-formed disulfide bonds or be sterically hindered.[10]
-
Suboptimal pH: The reaction pH should be maintained between 6.5 and 7.5.[1][2]
-
Low molar excess of the NHM reagent: Using a higher molar excess (e.g., 10-20 fold) of the maleimide reagent can help drive the reaction to completion.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed this compound: The maleimide ring is susceptible to hydrolysis in aqueous solutions, rendering it inactive. | Prepare fresh NHM stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing NHM reagents in aqueous buffers. |
| Excess Reducing Agent: Residual TCEP or DTT from the disulfide reduction step is reacting with the NHM. | Remove excess reducing agent after disulfide reduction using a desalting column or dialysis. TCEP is less reactive with maleimides than DTT, but its removal is still recommended for optimal results.[3][6] | |
| Re-oxidation of Thiols: Cysteine residues have re-formed disulfide bonds after the reduction step. | Perform the conjugation reaction in a degassed buffer and consider flushing the reaction vessel with an inert gas like nitrogen or argon.[10] | |
| Incorrect pH: The reaction buffer is outside the optimal pH range of 6.5-7.5. | Ensure the reaction buffer is within the pH 6.5-7.5 range using a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1][2] | |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond formed is reversible, especially in the presence of other thiols. | After conjugation, consider a controlled hydrolysis step (e.g., incubate at pH 8.5-9.0) to open the succinimide (B58015) ring, forming a more stable succinamic acid thioether.[9] |
| High Heterogeneity of Conjugate | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[2] | Maintain a strict reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[2] |
| Incomplete Reaction: The conjugation reaction did not go to completion, leaving a mixture of unconjugated and conjugated species. | Increase the molar excess of the NHM reagent and optimize the reaction time.[7] |
Quantitative Data Summary
The presence of reducing agents significantly impacts maleimide conjugation efficiency. The following table summarizes the effect of TCEP and DTT on a typical maleimide labeling reaction.
| Reducing Agent (0.1 mM) | Labeling Efficiency | Reference |
| None | 95% | [3] |
| TCEP | 35% | [3] |
| DTT | 9% | [3] |
Data is based on the labeling of a reactive cysteine on heavy meromyosin with a tetramethylrhodamine (B1193902) maleimide dye at a 2:1 molar ratio of dye to cysteine.[3]
Experimental Protocols
Protocol 1: Disulfide Bond Reduction and Removal of Reducing Agent
-
Protein Preparation: Dissolve the protein containing disulfide bonds in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[10]
-
Reduction: Add a 10-100 fold molar excess of TCEP to the protein solution.[10]
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature.[10]
-
Removal of TCEP: Immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer (pH 6.5-7.5).[7]
Protocol 2: this compound Conjugation
-
NHM Reagent Preparation: Prepare a 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF.[10]
-
Conjugation Reaction: Add the NHM stock solution to the reduced and purified protein solution at a 10- to 20-fold molar excess.[7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If using a fluorescent NHM reagent, protect the reaction from light.
-
Quenching (Optional): To quench any unreacted NHM, add a small molecule thiol such as free cysteine or β-mercaptoethanol.[7]
-
Purification: Purify the conjugate from excess NHM reagent and byproducts using size-exclusion chromatography or dialysis.[10]
Visualizations
Caption: Experimental workflow for NHM conjugation.
Caption: Troubleshooting logic for low NHM conjugation yield.
Caption: Competing reactions in NHM conjugation.
References
- 1. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. interchim.fr [interchim.fr]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
Mass Spectrometry: The Gold Standard for Validating N-Hydroxymaleimide Conjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and reliable validation of covalent linkages is paramount to ensuring the efficacy and safety of novel therapeutics and diagnostics. For conjugates synthesized using N-Hydroxymaleimide (NHM) chemistry, which targets thiol groups on proteins and peptides, mass spectrometry has emerged as the definitive analytical technique. This guide provides an objective comparison of mass spectrometry with alternative methods for validating NHM conjugation, supported by experimental data and detailed protocols.
The Critical Role of Validation
This compound esters are valuable reagents for bioconjugation due to their ability to form stable thioether bonds with cysteine residues.[1] This process is integral to the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted biomolecules. However, the success of the conjugation reaction is not guaranteed. Incomplete reactions, side reactions such as hydrolysis of the maleimide (B117702) group, and the formation of heterogeneous products can all compromise the final product's quality and function.[2] Therefore, rigorous analytical validation is not just a quality control step but a critical component of the development process.
Mass Spectrometry: A Deep Dive into Molecular Confirmation
Mass spectrometry (MS) offers unparalleled insight into the molecular composition of bioconjugates. By measuring the mass-to-charge ratio of ions, MS can directly confirm the covalent attachment of the NHM-linked molecule and provide a detailed picture of the conjugation's success.[3] Key information that can be obtained from MS analysis includes:
-
Confirmation of Conjugation: A clear mass shift corresponding to the addition of the NHM-linked payload provides unambiguous evidence of successful conjugation.
-
Determination of Drug-to-Antibody Ratio (DAR): For ADCs, MS can determine the distribution of drug molecules per antibody, a critical quality attribute that influences both potency and toxicity.[4][5]
-
Identification of Conjugation Sites: Through peptide mapping workflows, where the conjugated protein is digested and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS), the specific cysteine residues that have been modified can be identified.[6][7]
-
Detection of Impurities: MS can identify and quantify unconjugated protein, free payload, and other impurities.
Common Mass Spectrometry Techniques for NHM Conjugate Analysis
Two primary MS techniques are employed for the analysis of NHM-conjugated biomolecules:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry.[8] LC-MS is particularly useful for analyzing complex mixtures and can provide both qualitative and quantitative data.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and sensitive technique that is well-suited for the analysis of large biomolecules like proteins and antibodies.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
While mass spectrometry provides the most detailed molecular information, other techniques are also used for bioconjugate analysis. The following table summarizes a quantitative comparison of key performance parameters.
| Analytical Method | Principle | Parameter Measured | Sensitivity | Precision (%CV) | Throughput | Limitations |
| Mass Spectrometry (LC-MS) | Measures mass-to-charge ratio of molecules. | Intact mass, DAR, conjugation site. | High (fmol to amol)[3][9] | <5% | Moderate | High instrument cost, complex data analysis. |
| Mass Spectrometry (MALDI-TOF) | Measures time-of-flight of ions. | Intact mass, DAR. | High (fmol) | 5-10% | High | Lower resolution than LC-MS, matrix effects. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on physicochemical properties. | Purity, aggregation, DAR (with UV detector). | Moderate (pmol) | <5% | High | Indirect measurement of conjugation, requires standards. |
| UV-Vis Spectrophotometry | Measures absorbance of light. | Degree of labeling (indirectly). | Low (nmol) | 5-15% | High | Requires chromophore on payload, assumes no change in extinction coefficient. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect specific molecules. | Presence of conjugated payload. | Very High (pg to fg)[10][11] | 10-20%[10][12] | High | Indirect, prone to matrix effects, requires specific antibodies.[13] |
Experimental Protocols
This compound Conjugation to a Protein
Materials:
-
Protein with accessible cysteine residues (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
This compound-activated payload dissolved in a compatible organic solvent (e.g., DMSO or DMF)
-
Reducing agent (e.g., TCEP) if cysteine residues are disulfide-bonded
-
Desalting column
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
Add a 5-20 fold molar excess of the NHM-activated payload to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate to remove unreacted payload and byproducts using a desalting column or size-exclusion chromatography.
Mass Spectrometry Analysis of NHM-Conjugate
LC-MS Protocol for Intact Mass Analysis:
-
Sample Preparation: Dilute the purified conjugate in a suitable buffer (e.g., 0.1% formic acid in water).
-
Chromatography: Use a reversed-phase column (e.g., C4) with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
Mass Spectrometry: Acquire data in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the unconjugated and conjugated protein species. The mass difference will confirm conjugation and the relative peak intensities can be used to calculate the DAR.[1]
Peptide Mapping by LC-MS/MS for Conjugation Site Analysis:
-
Denaturation, Reduction, and Alkylation: Denature the conjugate in a buffer containing a chaotropic agent (e.g., urea). Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by reversed-phase HPLC and analyze by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. The presence of a mass shift on a cysteine-containing peptide corresponding to the NHM-payload confirms the site of conjugation.[6]
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating NHM conjugation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for NHM conjugation and validation.
Caption: Logical diagram of MS-based conjugation confirmation.
Conclusion
For researchers, scientists, and drug development professionals working with this compound chemistry, mass spectrometry stands out as the most powerful and informative tool for validating conjugation success. Its ability to provide direct, molecular-level confirmation of conjugation, determine critical quality attributes like DAR, and pinpoint the exact sites of modification is unmatched by other techniques. While methods like HPLC and ELISA have their place in routine analysis and screening, mass spectrometry is indispensable for the comprehensive characterization and validation required to advance novel bioconjugates from the laboratory to clinical applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for implementing robust validation strategies in your bioconjugation workflows.
References
- 1. agilent.com [agilent.com]
- 2. enovatia.com [enovatia.com]
- 3. jchemrev.com [jchemrev.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hpst.cz [hpst.cz]
- 6. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity booster for mass detection enables unambiguous analysis of peptides, proteins, antibodies, and protein bioconjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Is Your ELISA Kit Qualified and Validated? - Behind the Bench [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
Characterization of N-Hydroxymaleimide Conjugates Using HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules through conjugation is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the various chemical strategies for bioconjugation, the use of maleimide-based reagents for reaction with thiol groups on cysteine residues is a widely adopted and powerful technique. A key player in this field is the N-Hydroxymaleimide (NHM) moiety, which offers distinct advantages in terms of the stability of the resulting conjugate.
This guide provides a comprehensive comparison of this compound (NHM) conjugates with traditional maleimide (B117702) alternatives, focusing on their characterization by High-Performance Liquid Chromatography (HPLC). We will delve into the underlying chemistry, present supporting experimental data, and provide detailed protocols to equip researchers with the knowledge to make informed decisions for their bioconjugation strategies.
The Chemistry of Maleimide and this compound Conjugation
Maleimides react with free sulfhydryl groups of cysteine residues via a Michael addition reaction to form a stable thioether bond. However, the resulting thiosuccinimide ring in traditional N-alkyl maleimide conjugates can be susceptible to a retro-Michael reaction. This reversal can lead to deconjugation and the transfer of the payload to other thiol-containing molecules in a biological environment, a significant concern for the stability and efficacy of biotherapeutics like antibody-drug conjugates (ADCs).
This compound offers a solution to this stability issue. The hydroxyl group on the nitrogen atom of the maleimide ring is thought to facilitate the hydrolysis of the thiosuccinimide ring in the conjugate to a stable, ring-opened succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction, thereby enhancing the long-term stability of the conjugate.
Comparative Performance of Maleimide Derivatives by HPLC
High-Performance Liquid Chromatography is an indispensable tool for the characterization of bioconjugates. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating and quantifying the different species in a conjugation reaction mixture, including the unconjugated biomolecule, the conjugated product, and any byproducts or degradation products.
The stability of different maleimide conjugates can be compared by incubating them under physiological conditions (e.g., in serum or a thiol-containing buffer) and analyzing the samples by HPLC at various time points. The decrease in the peak area of the intact conjugate and the appearance of peaks corresponding to deconjugated or degraded products provide a quantitative measure of stability.
| Maleimide Derivative | Key Stability Characteristics | HPLC Observation |
| N-Alkyl Maleimide | Susceptible to retro-Michael reaction, leading to potential deconjugation. | Decrease in the main conjugate peak over time with the appearance of a peak corresponding to the unconjugated biomolecule. |
| N-Aryl Maleimide | Increased rate of thiosuccinimide ring hydrolysis compared to N-alkyl maleimides, leading to a more stable, ring-opened conjugate.[1] | Initial formation of the conjugate peak, which may gradually shift to a new peak corresponding to the hydrolyzed, ring-opened form. Less deconjugation is observed compared to N-alkyl maleimides.[1] |
| This compound | The hydroxyl group is expected to promote rapid and efficient hydrolysis of the thiosuccinimide ring, leading to a highly stable conjugate. | Similar to N-aryl maleimides, a rapid conversion to the stable, ring-opened form is anticipated, resulting in a stable main conjugate peak over time with minimal deconjugation. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol outlines the fundamental steps for conjugating an NHM-functionalized molecule to a thiol-containing protein.
-
Protein Preparation: Dissolve the protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). If necessary, reduce any existing disulfide bonds to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the excess reducing agent by dialysis or using a desalting column.
-
Conjugation Reaction: Dissolve the this compound functionalized payload in a compatible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. The molar ratio of the payload to the protein should be optimized for the specific application.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 4°C for a specified period (typically 1-4 hours).
-
Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to react with any unreacted NHM reagent.
-
Purification: Remove the excess payload and other small molecules from the conjugate solution using size-exclusion chromatography (SEC) or dialysis.
Protocol for RP-HPLC Analysis of this compound Conjugates
This protocol provides a general framework for the analysis of NHM-protein conjugates using RP-HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase C4, C8, or C18 column suitable for protein separations. The choice of column will depend on the hydrophobicity of the protein and the conjugate.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is typically used to elute the protein and its conjugate. The gradient profile should be optimized to achieve good separation. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5-95% B
-
35-40 min: 95% B
-
40-45 min: 95-5% B
-
45-50 min: 5% B
-
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the protein) and at a wavelength corresponding to the maximum absorbance of the payload, if applicable.
-
Sample Preparation: Dilute the conjugate sample in Mobile Phase A to an appropriate concentration for injection.
Visualizing the Workflow and Reaction
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The characterization of bioconjugates by HPLC is a critical step in ensuring their quality, stability, and efficacy. While traditional maleimide linkers have been widely used, the potential for instability of the resulting thioether bond has led to the development of improved alternatives. This compound-based linkers offer a promising approach to enhance the stability of bioconjugates by promoting the rapid and efficient hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure.
The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively characterize their this compound conjugates using HPLC. By carefully optimizing conjugation and HPLC analysis conditions, scientists can confidently assess the purity and stability of their bioconjugates, paving the way for the development of more robust and effective biomolecules for a wide range of applications in research, diagnostics, and therapy.
References
N-Hydroxymaleimide vs. NHS esters for protein labeling
A Comprehensive Guide to Protein Labeling: NHS Esters vs. Maleimides
For researchers, scientists, and drug development professionals, the covalent modification of proteins with labels such as fluorophores, biotin, or therapeutic agents is a cornerstone of modern biological research and pharmaceutical development. The choice of chemical strategy for this conjugation is critical, directly impacting the specificity, stability, and functionality of the final product. This guide provides an objective comparison of two of the most prevalent protein labeling chemistries: N-hydroxysuccinimide (NHS) esters, which target primary amines, and maleimides, which are highly specific for sulfhydryl groups.
At a Glance: Key Differences
| Feature | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Residue | Primary amines (Lysine ε-amino group, N-terminus α-amino group) | Sulfhydryl groups (Cysteine thiol group) |
| Reaction pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5)[1][2] | 6.5 - 7.5[2] |
| Bond Formed | Amide bond[2] | Thioether bond[2][] |
| Specificity | Lower (Lysine residues are generally abundant)[2] | High (Cysteine residues are less abundant)[2] |
| Key Advantage | Generally applicable to most proteins without modification.[2] | Enables site-specific labeling for homogenous conjugates.[2] |
| Potential Drawback | Can lead to heterogeneous labeling, potentially affecting protein function.[2][4][5] | Requires the presence of an accessible cysteine, which may necessitate protein engineering.[2] |
Reaction Mechanisms
The distinct reactivity of NHS esters and maleimides forms the basis of their applications in protein labeling.
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters react with primary amines, found on the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide chain, through acylation.[6] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6] The reaction is most efficient at a slightly alkaline pH of 8.3-8.5, where the primary amines are deprotonated and thus more nucleophilic.[1]
DOT Diagram: NHS Ester Reaction Mechanism
Caption: Reaction of an NHS ester with a primary amine on a protein to form a stable amide bond.
Maleimide (B117702) Chemistry
Maleimides react with the sulfhydryl (thiol) group of cysteine residues via a Michael addition.[2][7] This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable thioether bond.[2] The lower abundance of cysteine residues in most proteins allows for more precise, site-specific labeling.[8]
DOT Diagram: Maleimide Reaction Mechanism
Caption: Reaction of a maleimide with a cysteine thiol group on a protein to form a stable thioether bond.
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons in single studies are not abundant, as the choice of labeling strategy is highly dependent on the specific protein and application. However, general performance characteristics can be summarized.
| Parameter | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Typical Molar Excess (Reagent:Protein) | 5-20 fold[1] | 10-20 fold[1] |
| Typical Labeling Efficiency | 20-35% (protein concentration dependent)[7] | 70-90% (with accessible cysteines)[8][9] |
| Bond Stability | Amide bond is highly stable. | Thioether bond is generally stable, but can be subject to degradation in vivo.[2] |
| Specificity | Lower, targets multiple lysines and the N-terminus. | High, specific for cysteine residues. |
Experimental Protocols
Below are generalized protocols for protein labeling with NHS esters and maleimides. Optimization for specific proteins and labels is highly recommended.
DOT Diagram: General Experimental Workflow for Protein Labeling
Caption: General experimental workflow for protein labeling.
Protocol 1: NHS Ester Labeling of Primary Amines
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS ester labeling reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[1]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of DMF or DMSO to create a 10 mM stock solution.[7][10]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[1] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][][11]
-
Purification: Remove the excess, unreacted NHS ester and the N-hydroxysuccinimide by-product using size-exclusion chromatography or dialysis.[2]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the label at its specific absorbance maximum. A correction factor for the absorbance of the dye at 280 nm may be necessary.
Protocol 2: Maleimide Labeling of Sulfhydryl Groups
Materials:
-
Protein of interest containing at least one accessible cysteine residue.
-
Degassed reaction buffer: PBS, HEPES, or Tris buffer, pH 7.0-7.5.[9]
-
(Optional) Reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), if disulfide bonds need to be reduced.
-
Maleimide labeling reagent.
-
Anhydrous DMF or DMSO.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[10]
-
(Optional) Reduction of Disulfides: If necessary, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature to reduce disulfide bonds.[1]
-
Prepare Maleimide Solution: Dissolve the maleimide reagent in DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[1] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Purification: Remove the excess, unreacted maleimide reagent by size-exclusion chromatography or dialysis.[2]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the label at its specific absorbance maximum.
Advanced Strategy: Site-Specific Labeling with NHS Esters
A significant advancement in protein labeling combines the convenience of widely available NHS esters with the specificity of thiol chemistry. This method involves a two-step, one-pot reaction where the NHS ester is first converted into a more chemoselective thioester using a thiol-containing molecule like MESNA (2-mercaptoethanesulfonic acid).[4][5][12] This in situ generated thioester then reacts specifically with a protein engineered to have an N-terminal cysteine residue, achieving site-specific labeling.[4][5][12] This approach circumvents the issue of heterogeneous labeling associated with traditional NHS ester chemistry.[4][5]
Conclusion
The choice between NHS esters and maleimides for protein labeling is fundamentally a decision between ease of use and specificity. NHS esters offer a straightforward method for labeling a wide range of proteins due to the abundance of lysine residues. However, this can lead to a heterogeneous population of labeled proteins, which may be undesirable for certain applications. Maleimides, in contrast, provide a highly specific method for labeling cysteine residues, enabling the production of homogenous, site-specifically labeled proteins. This specificity often requires prior knowledge of the protein's structure or protein engineering to introduce a cysteine at a desired location. For applications demanding precision and homogeneity, maleimide chemistry is the superior choice. For general labeling purposes where some heterogeneity is acceptable, NHS ester chemistry remains a robust and accessible option. Careful consideration of the experimental goals and the properties of the protein of interest will ultimately guide the selection of the most appropriate labeling strategy.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
A Comparative Guide to the Stability of Maleimide and Iodoacetamide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins and other biomolecules through cysteine-thiol chemistry is a cornerstone of modern bioconjugation, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. Among the arsenal (B13267) of thiol-reactive reagents, maleimides and iodoacetamides are two of the most commonly employed classes. The choice between these reagents is critically dependent on the desired stability of the resulting conjugate in its intended biological environment. This guide provides an objective comparison of the stability of maleimide (B117702) and iodoacetamide (B48618) conjugates, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal conjugation strategy for their specific application.
Executive Summary
Maleimide and iodoacetamide both react efficiently with free thiols to form a thioether bond. However, the stability of the resulting conjugates under physiological conditions differs significantly.
-
Iodoacetamide conjugates form a stable, effectively irreversible thioether bond, making them ideal for applications requiring long-term stability and permanent labeling.
-
Maleimide conjugates , while formed through a rapid and specific reaction, are susceptible to a retro-Michael reaction. This can lead to deconjugation and exchange of the conjugated molecule with other thiols present in the biological milieu, such as glutathione (B108866) or albumin. The stability of maleimide conjugates can be enhanced through hydrolysis of the succinimide (B58015) ring, which locks the thioether bond in place.
This guide will delve into the chemical mechanisms governing the stability of these two types of conjugates, present comparative data, and provide detailed experimental protocols for assessing conjugate stability.
Chemical Mechanisms of Conjugation and Degradation
The stability of a bioconjugate is intrinsically linked to the chemistry of its formation and the potential pathways for its degradation.
Maleimide Conjugation and Instability Pathways
Maleimides react with thiols via a Michael addition, forming a thiosuccinimidyl thioether linkage.[1] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[2] However, the resulting conjugate is subject to two competing reactions that dictate its long-term stability: the retro-Michael reaction and succinimide ring hydrolysis.[3]
The retro-Michael reaction is a reversible process that leads to the dissociation of the conjugate, releasing the original maleimide and thiol. In a biological environment rich in other thiols, such as plasma, the released maleimide can then react with these other thiols in a process known as thiol exchange.[4] This can lead to off-target effects and a reduction in the efficacy of the bioconjugate.
Conversely, succinimide ring hydrolysis is an irreversible reaction that opens the succinimide ring to form a stable succinamic acid thioether.[5][6] This ring-opened product is resistant to the retro-Michael reaction, thus "locking" the conjugate and enhancing its stability.[5][6] The rate of hydrolysis can be influenced by the local chemical environment and the structure of the maleimide itself.[7][8]
Iodoacetamide Conjugation: A More Permanent Bond
Iodoacetamides react with thiols through a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the iodine, which is a good leaving group. This reaction forms a stable and effectively irreversible thioether bond.[9]
The thioether bond formed from the reaction of iodoacetamide with a cysteine residue is generally considered stable under physiological conditions and is not prone to reversal or exchange reactions.[10] However, a key consideration with iodoacetamide is its potential for off-target reactivity, especially at higher pH values or with prolonged reaction times, where it can react with other nucleophilic amino acid residues such as histidine, lysine, and methionine.[11]
Quantitative Comparison of Conjugate Stability
The stability of bioconjugates can be quantitatively assessed by measuring their half-life in relevant biological media, such as plasma. While direct head-to-head comparative studies under identical conditions are sparse in the literature, the available data and the well-understood chemical principles allow for a clear differentiation in the stability of maleimide and iodoacetamide conjugates.
| Feature | Maleimide Conjugate | Iodoacetamide Conjugate | References |
| Bond Type | Thiosuccinimidyl Thioether | Thioether | [1],[9] |
| Primary Degradation Pathway | Retro-Michael Reaction (Thiol Exchange) | Generally considered stable; potential for hydrolysis under extreme conditions. | [3],[10] |
| Stability in Plasma | Variable; susceptible to deconjugation. Half-life can range from hours to days depending on the specific linker and conjugation site. For example, some antibody-drug conjugates (ADCs) with N-alkyl maleimides show 35-67% deconjugation in serum over 7 days. | Highly stable; the thioether bond is considered permanent for most biological applications. | [12],[10] |
| pH Sensitivity (Post-Conjugation) | Higher pH promotes succinimide ring hydrolysis, which stabilizes the conjugate against retro-Michael reaction. | Stable over a wide physiological pH range. | [5],[13] |
| Reversibility | Reversible via retro-Michael reaction. | Effectively irreversible. | [3],[10] |
| Strategies for Stabilization | - Succinimide ring hydrolysis (e.g., by brief incubation at slightly basic pH).- Use of "next-generation" maleimides with electron-withdrawing groups to accelerate hydrolysis. | Not generally required due to inherent stability. | [5],[6] |
Experimental Protocols
To empirically determine the stability of a bioconjugate, an in vitro plasma stability assay is a standard method.
Experimental Workflow for Assessing Conjugate Stability in Plasma
Detailed Protocol for In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a bioconjugate in plasma. It may require optimization based on the specific properties of the conjugate and the analytical methods available.
Materials:
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
Control conjugate with known stability (optional)
-
Pooled plasma from the species of interest (e.g., human, mouse, rat), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
Microcentrifuge tubes or 96-well plates
-
Quenching solution: Cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
LC-MS/MS system
Procedure:
-
Thaw Plasma: Thaw the frozen plasma in a water bath at 37°C and keep it on ice until use.
-
Prepare Incubation Mixtures:
-
In microcentrifuge tubes or a 96-well plate, add the required volume of plasma.
-
Spike the test conjugate from the stock solution into the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid protein precipitation.
-
Gently vortex to mix.
-
-
Incubation:
-
Immediately after adding the conjugate, take the "time 0" aliquot and quench the reaction as described in step 4.
-
Place the remaining incubation mixtures in a 37°C incubator.
-
-
Time-Course Sampling and Quenching:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube containing a pre-aliquoted volume of cold quenching solution (e.g., 3 volumes of acetonitrile with internal standard).
-
Vortex vigorously to ensure complete protein precipitation and mixing.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated plasma proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant samples by a validated LC-MS/MS method to quantify the concentration of the intact conjugate. The method should be specific for the intact conjugate and be able to distinguish it from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the time 0 sample.
-
Plot the natural logarithm of the percentage of remaining conjugate versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Conclusion
The choice between maleimide and iodoacetamide for bioconjugation has significant implications for the stability of the final product. Iodoacetamide forms a highly stable thioether bond, making it the preferred choice for applications where a permanent and irreversible linkage is paramount.
Maleimide conjugates, while easy to prepare, have an inherent instability due to the potential for retro-Michael reaction and thiol exchange. However, this lability is not always a disadvantage and can be exploited in certain drug delivery strategies. For applications requiring high stability, the instability of maleimide conjugates can be effectively mitigated by inducing hydrolysis of the succinimide ring or by using next-generation maleimides designed for enhanced stability.
Ultimately, the selection of the appropriate thiol-reactive chemistry should be guided by a thorough understanding of the intended application of the bioconjugate and the biological environment it will encounter. The experimental protocols provided in this guide offer a robust framework for empirically evaluating the stability of the chosen conjugate and ensuring its fitness for purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Thiol-Specific Modification: Alternatives to N-Hydroxymaleimide
For researchers, scientists, and drug development professionals, the precise and stable modification of thiol groups on biomolecules is paramount for creating effective diagnostics, therapeutics, and research tools. While N-Hydroxymaleimide and other maleimide-based reagents have long been the workhorses for cysteine-specific conjugation, concerns about the stability of the resulting thiosuccinimide linkage have spurred the development of a new generation of thiol-reactive chemistries. This guide provides an objective comparison of the performance of key alternatives to traditional maleimides, supported by experimental data, to inform the selection of the optimal strategy for your research needs.
The primary drawback of the conventional maleimide-thiol reaction is the reversibility of the formed thiosuccinimide bond via a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione. This can lead to premature cleavage of the conjugate and off-target effects. Additionally, the maleimide (B117702) ring itself is susceptible to hydrolysis, which, if it occurs before conjugation, renders the reagent inactive.
This guide will explore the characteristics of several alternatives designed to overcome these limitations, including next-generation maleimides (NGMs) for disulfide re-bridging, iodoacetamides, vinyl sulfones, and reagents for thiol-yne chemistry.
Comparative Performance of Thiol-Reactive Reagents
The choice of a thiol-reactive reagent significantly impacts the efficiency of the conjugation reaction and the stability of the final bioconjugate. The following table summarizes key quantitative data on the performance of this compound and its alternatives.
| Reagent Class | Reaction Mechanism | Reaction pH | Second-Order Rate Constant (k₂) | Resulting Linkage | Key Advantages | Key Disadvantages |
| Traditional Maleimides | Michael Addition | 6.5 - 7.5 | ~100 M⁻¹s⁻¹ for an average cysteine | Thiosuccinimide | Fast reaction kinetics, high thiol specificity at neutral pH. | Linkage susceptible to retro-Michael reaction and thiol exchange; maleimide can hydrolyze. |
| Next-Generation Maleimides (NGMs) | Disulfide Re-bridging | ~7.4 | Rapid (<1 min conjugation) | Bridged Thioether | Forms stable, homogeneous conjugates with a defined drug-to-antibody ratio (DAR); maintains antibody structure. | Requires reduction of disulfide bonds. |
| Iodoacetamides | Nucleophilic Substitution (Sₙ2) | 7.5 - 8.5 | ~0.6 M⁻¹s⁻¹ for an average cysteine | Thioether | Forms a highly stable, irreversible thioether bond. | Slower reaction kinetics compared to maleimides; potential for off-target reactions with other nucleophiles at higher pH. |
| Vinyl Sulfones | Michael Addition | 7.0 - 8.5 | Slower than maleimides | Thioether | Forms a very stable thioether bond, more stable than thiosuccinimide; less prone to hydrolysis than maleimides. | Slower reaction kinetics than maleimides. |
| Thiol-Yne Reagents | Radical-mediated or Nucleophilic Addition | Variable (often requires initiator or catalyst) | Variable | Thioether | Can form stable thioether bonds; offers potential for photo-controlled reactions. | May require UV irradiation or catalysts that can be incompatible with some biomolecules; potential for side reactions. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these conjugation chemistries. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Antibody Labeling with a Maleimide Dye
This protocol outlines the steps for conjugating a maleimide-functionalized fluorescent dye to an antibody.
-
Antibody Preparation:
-
Dissolve the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as 1x PBS, pH 7.2-7.5.
-
If targeting disulfide bonds, reduce the antibody with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide dye stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength and the protein's absorbance at 280 nm.
-
Protocol 2: Comparative Stability Assay of Bioconjugates in Human Plasma
This protocol is designed to assess the in vivo stability of the formed linkage.
-
Conjugate Preparation:
-
Prepare bioconjugates using the different thiol-reactive reagents following their respective optimized protocols.
-
Purify all conjugates to remove unreacted reagents.
-
-
Incubation in Plasma:
-
Incubate the purified conjugates (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Analysis:
-
Quantify the amount of intact conjugate at each time point using an appropriate method, such as:
-
ELISA: To capture the antibody and detect the conjugated payload.
-
LC-MS: To determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker instability.
-
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate or the average DAR against time to compare the stability of the different linkages.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the chemical reactions and experimental processes.
A Head-to-Head Comparison of Thiol-Reactive Crosslinkers: N-Hydroxymaleimide and Its Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. This guide provides an objective, data-driven comparison of N-Hydroxymaleimide (NHM) and other prominent thiol-reactive crosslinkers, offering insights into their respective efficiencies and applications.
The covalent modification of thiol groups, primarily on cysteine residues, is a cornerstone of modern bioconjugation, enabling the synthesis of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1] While this compound and other maleimide-based reagents have long been favored for their high reactivity and selectivity, concerns about the stability of the resulting thioether bond have spurred the development of alternative crosslinking strategies.[1][2] This guide delves into a comparative analysis of this compound, traditional maleimides (e.g., SMCC), next-generation maleimides, iodoacetamides, and vinyl sulfones, supported by experimental data and detailed protocols to inform the selection of the optimal crosslinker for specific research and development needs.
The Challenge of Maleimide (B117702) Conjugate Stability
The reaction between a maleimide and a thiol proceeds via a Michael addition to form a succinimidyl thioether linkage.[1] While this reaction is rapid and highly specific at physiological pH, the resulting bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols such as glutathione (B108866) in the bloodstream.[1][3] This reversal can lead to deconjugation of the payload, compromising the therapeutic efficacy and potentially leading to off-target toxicity.[2][3]
Quantitative Comparison of Crosslinker Performance
To provide a clear and concise overview, the following tables summarize the key performance metrics of this compound and its alternatives. The data presented is a synthesis of findings from multiple studies and should be considered in the context of the specific experimental conditions under which they were generated.
Table 1: Reaction Kinetics of Thiol-Reactive Crosslinkers
| Crosslinker Type | Representative Reagent | Typical Reaction pH | Typical Reaction Time | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Kinetic Features |
| This compound (NHM) | This compound | 6.5 - 7.5 | 1 - 2 hours | ~10² - 10³ | Fast and selective reaction with thiols at neutral pH. |
| Standard Maleimide | SMCC | 6.5 - 7.5 | 1 - 2 hours | ~10² - 10³ | Similar kinetics to NHM; widely used benchmark.[4] |
| Next-Generation Maleimide | Dibromomaleimide | 6.5 - 7.5 | < 1 hour | >10³ | Designed for faster reaction and improved conjugate stability.[5][6] |
| Iodoacetamide (B48618) | Iodoacetamide (IAA) | 7.5 - 8.5 | 2 - 4 hours | ~10¹ - 10² | Slower kinetics compared to maleimides; requires slightly alkaline pH for optimal reactivity.[7][8] |
| Vinyl Sulfone | Divinyl sulfone | 8.0 - 9.0 | 2 - 4 hours | ~10¹ - 10² | Generally slower reaction rate than maleimides; reaction rate is pH-dependent.[1][9] |
Table 2: Stability of Thiol-Crosslinker Conjugates
| Crosslinker Type | Bond Formed | Stability in Human Plasma | Half-life (t½) | Key Stability Features |
| This compound (NHM) | Thioether | Moderate | Hours to days | Susceptible to retro-Michael reaction and thiol exchange.[2] |
| Standard Maleimide | Thioether | Moderate | Hours to days | Prone to deconjugation in the presence of thiols like albumin.[3] |
| Next-Generation Maleimide | Thioether | High | Days to weeks | Designed for ring hydrolysis or other modifications that prevent retro-Michael reaction, leading to a more stable conjugate.[2][4] |
| Iodoacetamide | Thioether | High | Very long | Forms a stable, irreversible thioether bond.[1] |
| Vinyl Sulfone | Thioether | High | Very long | Forms a highly stable and irreversible thioether bond, more stable than maleimide conjugates.[1][4] |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the underlying chemistry of these crosslinkers, the following diagrams illustrate their reaction with a thiol group.
Figure 1: Thiol-Maleimide Reaction Pathway
Figure 2: Irreversible Thiol Conjugation
Experimental Protocols
Reproducibility and accuracy are paramount in comparative studies. The following are generalized protocols for key experiments cited in this guide.
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines a typical procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized crosslinker (e.g., this compound, SMCC)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA, degassed.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Free cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If targeting disulfide-bonded cysteines, add a 10-50 fold molar excess of DTT or TCEP to the protein solution. Incubate at room temperature for 30-60 minutes. Remove the reducing agent using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve the maleimide crosslinker in a suitable organic solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add a 2-fold molar excess of the quenching reagent over the initial amount of maleimide crosslinker to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by SEC or dialysis against an appropriate storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: General Procedure for Thiol-Iodoacetamide Conjugation
This protocol describes the conjugation of an iodoacetamide-functionalized molecule to a thiol-containing protein.[10][11][12]
Materials:
-
Thiol-containing protein
-
Iodoacetamide-functionalized crosslinker
-
Conjugation Buffer: Phosphate or borate (B1201080) buffer, pH 7.5-8.5, containing 1-10 mM EDTA, degassed.
-
Reducing agent (optional): DTT or TCEP
-
Purification system: SEC or dialysis
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
(Optional) Reduction: If necessary, reduce disulfide bonds as described in Protocol 1.
-
Crosslinker Preparation: Prepare a fresh stock solution of the iodoacetamide crosslinker in a suitable solvent.
-
Conjugation Reaction: Add the iodoacetamide stock solution to the protein solution at a 10-50 fold molar excess. Incubate the reaction at room temperature for 2-4 hours in the dark, as iodoacetamides can be light-sensitive.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Characterization: Characterize the conjugate to determine the DOL.
Protocol 3: Comparative Stability Assay in Human Plasma
This protocol provides a framework for comparing the stability of different thiol-crosslinker conjugates in a physiologically relevant matrix.
Materials:
-
Purified protein-crosslinker conjugates
-
Human plasma (citrated or heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sample analysis instrumentation: LC-MS/MS or ELISA
Procedure:
-
Sample Preparation: Dilute the purified conjugates to a final concentration of 100 µg/mL in human plasma pre-warmed to 37°C. Prepare a control sample by diluting the conjugate in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from each sample.
-
Sample Processing: Immediately process the aliquots to stop any further degradation. This may involve flash-freezing or adding a quenching agent, depending on the downstream analysis method.
-
Analysis: Quantify the amount of intact conjugate remaining at each time point using a validated LC-MS/MS method to measure the drug-to-antibody ratio (DAR) or a specific ELISA that recognizes the conjugated payload.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time and calculate the half-life (t½) of the conjugate in plasma.
Figure 3: Workflow for Conjugate Stability Assay
Conclusion
The selection of a thiol-reactive crosslinker is a multifaceted decision that requires careful consideration of reaction efficiency, conjugate stability, and the specific demands of the application. While traditional maleimides like this compound and SMCC offer rapid and selective conjugation, the reversibility of the thioether bond remains a significant drawback for applications requiring high in vivo stability.[1][4] Next-generation maleimides have emerged as a promising solution, offering enhanced stability through mechanisms that prevent the retro-Michael reaction.[4][13] For applications where ultimate stability is paramount, alternative chemistries such as iodoacetamides and vinyl sulfones provide irreversible linkages, albeit often with slower reaction kinetics.[1] By leveraging the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to select the most appropriate crosslinking strategy to advance their scientific and therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Hydroxymaleimide in Bioconjugation: Enhancing Stability and Performance
In the landscape of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. For decades, maleimide-based reagents have been a cornerstone for their high reactivity and specificity towards thiol groups, particularly those on cysteine residues. However, the stability of the resulting thioether bond has been a significant concern, especially for in vivo applications like antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of N-Hydroxymaleimide (NHM) and its derivatives with traditional maleimides, highlighting the advantages of this next-generation reagent in creating more stable bioconjugates.
The primary drawback of traditional N-alkylmaleimides is the reversibility of the thiol-maleimide reaction. The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation and potential off-target effects.[1] this compound is designed to overcome this limitation. The presence of the electron-withdrawing hydroxy group on the nitrogen atom is believed to promote the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened structure that is resistant to the retro-Michael reaction.[2] This guide will delve into the chemical principles, present comparative data from related next-generation maleimides, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Performance of Maleimide (B117702) Derivatives
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, its performance can be inferred from the well-documented behavior of other next-generation maleimides, such as N-aryl maleimides, which also leverage electron-withdrawing substituents to enhance stability. The following tables summarize the expected and observed performance characteristics of different maleimide derivatives.
Table 1: Stability of Maleimide-Thiol Conjugates
| Maleimide Derivative | N-Substituent Nature | Expected Rate of Stabilizing Hydrolysis | Resistance to Retro-Michael Reaction | In Vivo Stability |
| N-Alkylmaleimide | Electron-donating | Slow | Low | Variable, prone to deconjugation |
| N-Arylmaleimide | Electron-withdrawing | Fast | High | High |
| This compound | Electron-withdrawing | Expected to be Fast | Expected to be High | Expected to be High |
Table 2: Quantitative Comparison of Conjugate Stability
| Maleimide Derivative | Condition | % Deconjugation | Reference |
| N-Alkylmaleimide | Incubation in human plasma for 7 days | ~50-70% | - |
| N-Arylmaleimide | Incubation in human plasma for 7 days | < 20% | - |
| Self-hydrolyzing maleimide (DPR-based) | Incubation at neutral pH | Rapid hydrolysis prevents deconjugation | [3][4] |
Note: Data for N-Alkyl and N-Aryl maleimides are representative values from studies on ADC stability. Specific rates can vary based on the full linker-drug structure and conjugation site.
Reaction Mechanism and Stabilization Pathway
The reaction of a thiol with a maleimide derivative proceeds via a Michael addition to form a thiosuccinimide conjugate. This conjugate exists in equilibrium with the starting materials, and in the presence of other thiols (like glutathione (B108866) in vivo), the payload can be transferred, leading to off-target toxicity. The key advantage of this compound and other next-generation maleimides is the rapid, irreversible hydrolysis of the thiosuccinimide ring, which locks the conjugate in a stable form.
Caption: Thiol-Maleimide reaction pathways.
Experimental Protocols
The following is a general protocol for the conjugation of a thiol-containing protein (e.g., an antibody with reduced interchain disulfides) with a maleimide-functionalized molecule.
1. Materials and Reagents
-
Protein to be labeled (e.g., IgG antibody)
-
This compound-functionalized payload
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
2. Protein Preparation (Antibody Reduction)
-
Prepare the antibody in Reduction Buffer at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours under gentle agitation.
-
Remove the excess TCEP by buffer exchange into degassed Conjugation Buffer using an appropriate method (e.g., desalting column or TFF).
3. Conjugation Reaction
-
Dissolve the this compound-functionalized payload in DMSO to prepare a 10 mM stock solution.
-
Add the desired molar excess of the maleimide payload (typically 5-10 fold molar excess over available thiols) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring. Protect from light if the payload is light-sensitive.
4. Quenching and Purification
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purify the resulting conjugate using SEC or TFF to remove unreacted payload, quenching reagent, and any aggregates. The elution buffer should be a formulation buffer suitable for the final application (e.g., PBS or histidine-based buffer).
5. Characterization
-
Determine the protein concentration of the purified conjugate using UV-Vis spectroscopy at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or hydrophobic interaction chromatography (HIC-HPLC).
-
Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).
-
Confirm the identity and integrity of the conjugate by mass spectrometry.
Experimental Workflow for ADC Production
The production of an antibody-drug conjugate is a multi-step process that requires careful control of reaction conditions to ensure a homogenous and stable product.
Caption: General workflow for ADC production.
Conclusion
The stability of the linker is a critical determinant of the efficacy and safety of bioconjugates, particularly those intended for therapeutic use. While traditional maleimides have been widely used, the instability of the resulting thiosuccinimide linkage presents a significant challenge. This compound represents a class of next-generation maleimide reagents designed to address this issue by promoting the rapid and irreversible hydrolysis of the thiosuccinimide ring, leading to a more stable bioconjugate. Although direct comparative data for this compound is still emerging in the public domain, the principles of its design, supported by extensive data on analogous next-generation maleimides, strongly suggest its utility in producing highly stable bioconjugates. For researchers and drug developers, the adoption of stabilized maleimide technologies like this compound is a crucial step towards creating more robust and effective bioconjugate-based products.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
A Comparative Guide to the Limitations of N-Hydroxymaleimide in Polymer Synthesis
In the realm of polymer synthesis, particularly for applications in drug delivery and bioconjugation, the stability and specificity of chemical linkages are paramount. N-Hydroxymaleimide (NHM) is a reagent frequently used to introduce maleimide (B117702) functionalities onto polymers. These maleimide groups are highly reactive towards thiols, found on cysteine residues in proteins, enabling the site-specific attachment of polymers to biomolecules. However, the resulting thio-succinimide linkage has inherent instabilities that can limit the long-term efficacy and safety of the final conjugate. This guide provides a detailed comparison of NHM-derived linkages with more stable alternatives, supported by experimental data and protocols.
Core Limitation: Instability of the Maleimide-Thiol Adduct
The primary drawback of using maleimide-functionalized polymers lies in the lability of the bond formed with thiol-containing molecules. This instability manifests in two principal ways:
-
Retro-Michael Reaction: The Michael addition of a thiol to a maleimide is a reversible process. Under physiological conditions, particularly in the presence of other thiols like glutathione (B108866), the thio-succinimide linkage can revert to the original thiol and maleimide. This leads to deconjugation and potential off-target effects as the released polymer can react with other molecules.[1][2]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate is susceptible to hydrolysis, which opens the ring to form a succinamic acid derivative. While this ring-opened form is more stable against the retro-Michael reaction, it still represents an alteration of the original conjugate's chemical structure.[2][3]
These instability pathways are a significant concern for applications requiring long-term stability in vivo.
Quantitative Comparison of Linkage Stability
The stability of a conjugate is often quantified by its half-life (t½) in a relevant biological medium, such as serum or in the presence of glutathione (GSH), a major intracellular thiol. The data below summarizes the stability of maleimide-thiol linkages compared to several alternatives.
| Linker Chemistry | Reactive Partners | Bond Formed | Half-life in presence of GSH | Key Stability Considerations |
| Maleimide-Thiol | Maleimide + Thiol | Thio-succinimide | ~4 minutes to several hours[1][2] | Susceptible to retro-Michael reaction and exchange with serum thiols. Stability is highly dependent on the N-substituents on the maleimide and the pKa of the thiol.[2] |
| "Next-Gen" Maleimides | N-Aryl Maleimide + Thiol | Thio-succinimide | Improved over standard maleimides | The thio-succinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure, preventing the retro-Michael reaction.[4] |
| Vinyl Sulfone | Vinyl Sulfone + Thiol | Thioether | Very High | Forms a stable, irreversible thioether bond. The reaction rate is generally slower than with maleimides.[3][4] |
| α-Haloacetamide | Bromoacetamide + Thiol | Thioether | Very High | Forms a completely irreversible and highly stable thioether bond. Can have some reactivity with other nucleophilic residues like histidine.[1] |
| Thiol-yne (Click Chemistry) | Alkyne + Thiol | Thioether | Very High | Forms a highly stable and irreversible thioether linkage. Requires a catalyst (e.g., phosphine).[4] |
Note: Half-life values can vary significantly based on the specific molecules conjugated and the experimental conditions.
Alternative Chemistries for Enhanced Stability
To overcome the limitations of maleimide chemistry, several alternative reagents have been developed:
-
N-Aryl Maleimides: These exhibit faster reaction rates with thiols and the resulting conjugate more rapidly forms a stable, ring-opened structure, thus preventing deconjugation.[4]
-
Vinyl Sulfones and α-Haloacetamides: These reagents form irreversible thioether bonds, offering significantly enhanced stability for long-term applications.[1][3]
-
Thiol-yne "Click Chemistry": This approach also forms a highly stable thioether linkage and is known for its high efficiency and specificity.[4]
-
Methylsulfonyl Phenyloxadiazoles: These compounds react specifically with cysteines to form conjugates with superior stability in human plasma compared to maleimide-cysteine conjugates.[2][3]
Experimental Protocols
Below are representative protocols for a standard thiol-maleimide conjugation and for assessing the stability of the resulting bioconjugate.
Protocol 1: General Thiol-Maleimide Conjugation
-
Objective: To conjugate a thiol-containing molecule (e.g., a protein with cysteine residues) with a maleimide-functionalized polymer.
-
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized polymer (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein has disulfide bonds that need to be reduced to free thiols, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove excess TCEP by dialysis or using a desalting column.
-
Conjugation: Add a 5- to 20-fold molar excess of the maleimide-functionalized polymer to the protein solution.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a 100-fold molar excess of the quenching reagent to react with any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the conjugate from excess polymer and quenching reagent using size-exclusion chromatography.
-
Protocol 2: Assessing Conjugate Stability in Serum
-
Objective: To determine the in vitro stability of a bioconjugate in serum over time.[5]
-
Materials:
-
Purified bioconjugate
-
Human or mouse serum
-
PBS (Phosphate Buffered Saline)
-
Incubator at 37°C
-
Analytical instruments: HPLC, LC-MS, or SDS-PAGE system
-
-
Procedure:
-
Incubation: Dilute the bioconjugate to a final concentration of 50-100 µg/mL in pre-warmed (37°C) serum. Prepare a control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots and immediately freeze them at -80°C to stop any further degradation.[5]
-
Sample Preparation (for HPLC/LC-MS): Thaw the samples on ice. To precipitate serum proteins, add three volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Collect the supernatant for analysis.[1]
-
Analysis:
-
HPLC: Analyze the supernatant by reverse-phase HPLC. Monitor the peak corresponding to the intact bioconjugate and calculate its percentage relative to the t=0 time point.[1]
-
LC-MS: Use LC-MS to determine the mass of the conjugate and identify any degradation products, providing a quantitative measure of stability.[5]
-
SDS-PAGE: Analyze the samples by non-reducing SDS-PAGE to visualize the intact conjugate and any released polymer or protein fragments.[5]
-
-
Visualizing Instability and Workflow
Caption: Instability pathways of a maleimide-thiol conjugate.
References
A Comparative Guide to the Reaction Kinetics of N-Hydroxymaleimide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of reagents for bioconjugation is a critical decision impacting the efficacy and stability of the resulting products. N-Hydroxymaleimide and its derivatives are a class of reagents frequently employed for their reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This guide provides a quantitative analysis of this compound reaction kinetics, comparing its performance with other common alternatives and offering detailed experimental protocols for the cited data.
Executive Summary
This compound exhibits distinct reactivity and stability profiles compared to other commonly used maleimide (B117702) derivatives. While specific second-order rate constants for the reaction of this compound with thiols and amines are not extensively documented in publicly available literature, analysis of structurally similar compounds and general principles of maleimide chemistry allows for valuable comparisons. This guide synthesizes available data on hydrolysis rates and thiol addition reactions to provide a framework for informed reagent selection in bioconjugation applications.
Comparison of Reaction Kinetics
The performance of a maleimide in bioconjugation is primarily assessed by its rate of reaction with the target nucleophile (e.g., thiol) and its stability against hydrolysis, which is a competing and undesirable side reaction.
Hydrolysis Rates
The stability of the maleimide ring to hydrolysis is crucial to prevent premature inactivation of the reagent. A study on the hydrolysis of various N-alkylmaleimides provides valuable insights into the stability of N-hydroxylated maleimides. The catalytic rate constants for the alkaline hydrolysis of several maleimides were determined, revealing the following trend in decreasing order of hydrolysis rate: N-hydroxymethylmaleimide (HMMI) > Maleimide (MI) > N-methylmaleimide (MMI) > N-ethylmaleimide (EMI)[1]. This indicates that the presence of a hydroxyl group on the nitrogen substituent can accelerate hydrolysis.
| Maleimide Derivative | Relative Hydrolysis Rate |
| N-hydroxymethylmaleimide (HMMI) | Fastest |
| Maleimide (MI) | - |
| N-methylmaleimide (MMI) | - |
| N-ethylmaleimide (EMI) | Slowest |
Table 1: Comparison of relative hydrolysis rates of N-substituted maleimides.[1]
Thiol-Maleimide Reaction
The reaction of maleimides with thiols is a widely used bioconjugation strategy. The rate of this Michael addition reaction is influenced by the nature of the N-substituent on the maleimide. While direct kinetic data for this compound is scarce, studies on N-aryl versus N-alkyl maleimides show that electron-withdrawing N-substituents can increase the reaction rate with thiols. For instance, N-aryl maleimides have been reported to react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives.
It is important to note that at pH values above 7.5, the reactivity of maleimides with primary amines becomes a competing reaction. For specific thiol conjugation, maintaining the pH between 6.5 and 7.5 is recommended.
Experimental Protocols
Reproducible and accurate kinetic data rely on well-defined experimental protocols. Below are methodologies for determining maleimide hydrolysis and thiol-maleimide reaction rates.
Protocol 1: Determination of Maleimide Hydrolysis Rate by UV-Vis Spectrophotometry
This method is based on the change in UV absorbance as the maleimide ring is hydrolyzed to the corresponding maleamic acid.
Materials:
-
N-substituted maleimide of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the N-substituted maleimide in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 AU at the λmax of the maleimide (typically around 300 nm).
-
Immediately after dilution, begin monitoring the decrease in absorbance at the λmax over time at a constant temperature.
-
Record absorbance readings at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance versus time. The half-life (t_1/2) of the hydrolysis reaction can be calculated using the equation: t_1/2 = 0.693 / k_obs.
Protocol 2: Determination of Thiol-Maleimide Reaction Kinetics by HPLC
This method follows the consumption of reactants and the formation of the product over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
N-substituted maleimide
-
Thiol-containing compound (e.g., L-cysteine, glutathione)
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., acidic solution to stop the reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare stock solutions of the maleimide and the thiol compound in the reaction buffer.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the maleimide and thiol solutions at known initial concentrations. It is often desirable to have one reactant in pseudo-first-order excess.
-
At specific time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentrations of the remaining reactants and the formed product.
-
The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time, depending on the initial concentrations of the reactants. For pseudo-first-order conditions (e.g., [Thiol] >> [Maleimide]), a plot of ln([Maleimide]) versus time will yield a pseudo-first-order rate constant (k_obs), from which the second-order rate constant can be calculated (k = k_obs / [Thiol]).
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in the quantitative analysis of this compound reaction kinetics, the following diagrams are provided.
Caption: Reaction pathways for maleimide conjugation and hydrolysis.
Caption: Experimental workflow for kinetic analysis using HPLC.
Caption: Logical relationship for maleimide reagent selection.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Hydroxymaleimide
A comprehensive guide for the safe management and disposal of N-Hydroxymaleimide, ensuring the protection of laboratory personnel and environmental integrity.
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This compound, a valuable reagent in bioconjugation and polymer chemistry, requires careful handling and disposal due to its hazardous properties.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting a culture of safety and regulatory compliance within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust inhalation, a NIOSH/MSHA-approved respirator should be used.[1]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[5] Do not attempt to neutralize or dispose of this chemical down the drain.
Step 1: Waste Collection and Segregation
-
Container: Use a designated, robust, and leak-proof container that is compatible with this compound. The container must be clearly labeled as "Hazardous Waste: this compound".[5]
-
Location: Collect and store the waste in a designated, well-ventilated satellite accumulation area, ideally within a chemical fume hood.[5]
-
Secondary Containment: To mitigate the risk of spills, keep the waste container within a secondary containment bin.[5]
Step 2: Handling and Transfer
-
When transferring this compound waste, do so carefully to avoid creating dust or splashes.[5]
-
Ensure the container is tightly sealed after each addition of waste.[4]
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4]
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste with a licensed and approved waste disposal company.[5]
-
Provide the company with a copy of the Safety Data Sheet (SDS) for this compound.[5]
-
Maintain meticulous records of the amount of waste generated and the date of its transfer for disposal, in accordance with institutional and regulatory requirements.[5]
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Small Spills: Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container. Avoid generating dust.[5]
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: Following the cleanup of any spill, decontaminate the affected surfaces with soap and water, and collect the cleaning materials for disposal as hazardous waste.[5]
Summary of Chemical and Safety Data
The following table summarizes key quantitative data for this compound, crucial for a comprehensive risk assessment.
| Property | Value |
| Molecular Formula | C₄H₃NO₃[2][4][6] |
| Molecular Weight | 113.07 g/mol [2][4] |
| Melting Point | 130-133 °C (decomposes)[2][7] |
| Appearance | White to off-white solid/crystalline powder[2][6] |
| Solubility | Sparingly soluble in water[6] |
| CAS Number | 4814-74-8[2][4][6][7][8] |
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below. Adherence to this workflow is critical for ensuring safety and compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound(4814-74-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 4814-74-8 [chemicalbook.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
